4,5,4'-Trihydroxychalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88191-22-4 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H |
InChI Key |
UPERCWWUZZKHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4,4',5'-Trihydroxychalcone (Okanin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4',5'-Trihydroxychalcone, a naturally occurring chalcone commonly known as Okanin. While the user's query specified "4,5,4'-Trihydroxychalcone," the standard and most plausible structure corresponding to a trihydroxychalcone derived from common precursors is 3',4',4-Trihydroxychalcone (Okanin). This document details the prevalent synthesis methodologies, experimental protocols, and relevant biological pathways associated with this compound.
Overview of Synthesis Strategies
The synthesis of Okanin and its analogs primarily relies on the Claisen-Schmidt condensation . This robust and widely used carbon-carbon bond-forming reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1][2] For the synthesis of Okanin (3',4',4-Trihydroxychalcone), the selected precursors are 3,4-dihydroxyacetophenone (forms the A-ring) and 4-hydroxybenzaldehyde (forms the B-ring).
Alternative methods for chalcone synthesis exist, such as Suzuki-Miyaura coupling or Friedel-Crafts acylation, but the Claisen-Schmidt condensation remains the most common and direct route for this class of compounds due to the accessibility of starting materials and procedural simplicity.[1] Modern variations of this method may employ ultrasound or microwave irradiation to enhance reaction rates and yields.
Experimental Protocol: Claisen-Schmidt Condensation
The following is a representative experimental protocol for the synthesis of 3',4',4-Trihydroxychalcone (Okanin) based on established procedures for analogous hydroxychalcones.[3]
Objective: To synthesize 3',4',4-Trihydroxychalcone via base-catalyzed aldol condensation.
Materials and Reagents:
-
3,4-Dihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution (e.g., 1 M or 2 M)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation of Reactant Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount (e.g., 10 mmol) of 3,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable volume of ethanol (e.g., 20-30 mL).
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
-
Base-Catalyzed Condensation:
-
Prepare a concentrated aqueous or ethanolic solution of the base (e.g., 40-50% KOH or NaOH).
-
Cool the reactant mixture in an ice bath to 0-5 °C.
-
Add the basic solution dropwise to the stirred reactant mixture over 15-30 minutes. The dropwise addition is crucial to control the reaction temperature and minimize side reactions.
-
A color change and the formation of a precipitate are typically observed.
-
-
Reaction Progression:
-
After the addition of the base, allow the reaction mixture to stir at room temperature.
-
The reaction time can vary significantly, from a few hours to 24-48 hours. Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice or cold water.
-
Acidify the mixture slowly with dilute HCl until the pH is acidic (pH ~2-3). This step neutralizes the excess base and protonates the phenoxide ions, leading to the precipitation of the crude chalcone product.
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified 3',4',4-Trihydroxychalcone as a solid.
-
Quantitative Data and Characterization
Table 1: Summary of Synthesis Parameters
| Parameter | Typical Value / Condition | Notes |
| Reaction Type | Claisen-Schmidt Condensation | Base-catalyzed aldol condensation. |
| Reactants | 3,4-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde | Equimolar amounts are typically used. |
| Catalyst | NaOH or KOH | Aqueous or ethanolic solution (40-50%). |
| Solvent | Ethanol or Methanol | Provides good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling followed by stirring at RT. |
| Reaction Time | 4 - 48 hours | Monitored by TLC. |
| Expected Yield | 30 - 90% | Highly variable based on conditions.[3] |
Table 2: Spectroscopic Characterization Data for Hydroxychalcones
| Technique | Feature | Typical Chemical Shift / Wavenumber |
| IR (Infrared) | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |
| C=O stretch (α,β-unsaturated ketone) | 1630-1660 cm⁻¹ | |
| C=C stretch (alkene) | 1550-1610 cm⁻¹ | |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| ¹H NMR | H-α (vinylic proton) | δ 7.2 - 7.8 ppm (doublet) |
| H-β (vinylic proton) | δ 7.5 - 8.1 ppm (doublet) | |
| Aromatic & Hydroxyl Protons | δ 6.5 - 8.0 ppm & 9.0-11.0 ppm | |
| ¹³C NMR | C=O (carbonyl carbon) | δ 185 - 195 ppm |
| C-β (vinylic carbon) | δ 140 - 150 ppm | |
| C-α (vinylic carbon) | δ 118 - 128 ppm |
Note: The coupling constant (J) between H-α and H-β in ¹H NMR is typically >15 Hz, confirming the thermodynamically stable trans configuration of the double bond.[3]
Visualizations: Synthesis Workflow and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and key signaling pathways modulated by Okanin.
Okanin has been identified as a potent modulator of inflammatory and antioxidant pathways. It effectively reduces microglial activation by inhibiting the TLR4/NF-κB signaling pathway and induces the expression of the protective enzyme Heme Oxygenase-1 (HO-1) via the Nrf2 pathway.
References
Navigating the Chalcone Landscape: A Technical Guide to 4,5,4'-Trihydroxychalcone and Its Isomeric Relatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural sourcing, synthesis, and biological context of 4,5,4'-Trihydroxychalcone. A comprehensive review of scientific literature and chemical databases indicates that this compound is not a known naturally occurring compound. Consequently, this document provides a detailed overview of the chemical synthesis of this specific chalcone, alongside an in-depth exploration of the natural sources, isolation protocols, and quantitative data for its structurally similar and biologically significant isomers, namely 2',4,4'-Trihydroxychalcone (Isoliquiritigenin) and 3,4,4'-Trihydroxychalcone. This guide serves as a critical resource for researchers and drug development professionals by providing the necessary information for the acquisition and study of this compound and offering a comparative framework with its naturally occurring, well-characterized counterparts.
This compound: A Synthetic Chalcone
Extensive searches of natural product databases and the scientific literature did not yield any evidence of this compound being isolated from a natural source. Therefore, for research and drug development purposes, this compound must be obtained through chemical synthesis.
Synthetic Protocol: Claisen-Schmidt Condensation
The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde. For the synthesis of this compound, the precursors would be 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Experimental Protocol (General Procedure):
A general protocol for the synthesis of hydroxychalcones via Claisen-Schmidt condensation is as follows:
-
Reactant Preparation: Equimolar amounts of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
Base Catalysis: A solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reactant mixture with constant stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) to precipitate the chalcone.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Natural Sources of Structurally Related Trihydroxychalcones
While this compound is not found in nature, its isomers are present in various plant species. Understanding the sources and properties of these related compounds can provide valuable context for researchers.
2',4,4'-Trihydroxychalcone (Isoliquiritigenin)
Isoliquiritigenin is a well-studied chalcone with a wide range of reported biological activities.
Natural Sources:
The primary natural source of isoliquiritigenin is the root of licorice plants (Glycyrrhiza species).[1]
| Plant Species | Part of Plant |
| Glycyrrhiza uralensis | Root |
| Glycyrrhiza glabra | Root |
| Glycyrrhiza inflata | Root |
Quantitative Data:
The concentration of isoliquiritigenin in licorice root can vary depending on the species and growing conditions.
| Plant Species | Compound | Concentration Range (mg/g of dry weight) | Analytical Method |
| Glycyrrhiza species | Isoliquiritigenin | 0.97 - 125 µg/mL (in extract) | UPC²/PDA |
Note: The provided concentration is from an extract and not directly from the dry weight of the plant material. The original research paper should be consulted for detailed quantification.
Isolation Protocol: High-Speed Counter-Current Chromatography (HSCCC)
A one-step isolation and purification of isoliquiritigenin from Glycyrrhiza uralensis has been successfully achieved using HSCCC.[2][3]
-
Extraction: The dried and powdered roots of Glycyrrhiza uralensis are extracted with 80% aqueous ethanol.[4]
-
HSCCC Separation:
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v).
-
The crude extract is subjected to HSCCC separation.
-
-
Purification and Identification: The collected fractions containing isoliquiritigenin are further purified, yielding the compound with high purity (e.g., 98.3%). The structure is confirmed using ESI-MS and NMR analysis.[2][3]
Caption: Isolation workflow for Isoliquiritigenin from Glycyrrhiza uralensis.
3,4,4'-Trihydroxychalcone
This isomer is also found in licorice species.
Natural Sources:
| Plant Species | Part of Plant |
| Glycyrrhiza species | Root and Bark |
Note: Specific quantitative data and detailed isolation protocols for 3,4,4'-Trihydroxychalcone are less commonly reported than for isoliquiritigenin.
Biological Activity and Signaling Pathways (Contextual Overview)
As of the date of this guide, there is no specific biological activity or signaling pathway data available in the scientific literature for this compound. However, the broader class of hydroxychalcones is known to interact with various cellular signaling pathways, which is of significant interest to drug development professionals. The following information on related hydroxychalcones is provided for context.
Many chalcones are known to modulate inflammatory responses and cellular stress pathways. For instance, some hydroxychalcones have been shown to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.
Caption: Potential inhibitory effects of hydroxychalcones on inflammatory pathways.
Conclusion
This compound represents a synthetic chalcone with potential for investigation in various research and drug development programs. This guide provides the foundational knowledge for its synthesis via Claisen-Schmidt condensation. Furthermore, by presenting a detailed analysis of its naturally occurring and well-characterized isomers, such as isoliquiritigenin, this document offers a valuable comparative resource. Researchers are encouraged to explore the synthesis of this compound and investigate its biological activities, potentially uncovering novel therapeutic applications. The provided protocols and data for related natural chalcones will aid in contextualizing any future findings for this synthetic counterpart.
References
- 1. mdpi.com [mdpi.com]
- 2. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity Screening of 4,5,4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative biological activity data (such as IC50 values) and detailed, validated experimental protocols exclusively for 4,5,4'-Trihydroxychalcone. Therefore, this guide provides a comprehensive overview based on the biological activities of closely related trihydroxychalcone isomers, particularly Isoliquiritigenin (2',4',4'-Trihydroxychalcone), and general experimental protocols for the assays discussed. The information presented should be considered as a foundational resource to guide the design of specific experimental investigations for this compound.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are precursors in the biosynthesis of flavonoids and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Trihydroxychalcones, in particular, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide focuses on the screening of the biological activities of this compound, providing a framework for its investigation as a potential therapeutic agent.
Synthesis of this compound
The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.
General Synthesis Protocol: A common method for synthesizing chalcones is the Claisen-Schmidt condensation, which can be performed using a base catalyst like sodium hydroxide in a solvent such as ethanol or methanol. The reaction typically involves stirring the substituted acetophenone and benzaldehyde at room temperature.
Biological Activity Screening
Based on the activities of related trihydroxychalcones, the primary screening of this compound should focus on its antioxidant, anti-inflammatory, and anticancer properties.
Anticancer Activity
Chalcone derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Quantitative Data for Related Trihydroxychalcones:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Isoliquiritigenin | Hela | MTT | 14.36 | [1] |
| Isoliquiritigenin | MCF-7 | MTT | 11.5 (48h) | |
| Isoliquiritigenin | T47D | MTT | 14.5 (48h) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways. Isoliquiritigenin, for example, has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3].
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the supernatant by comparing it to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production and the IC50 value.
Antioxidant Activity
The antioxidant potential of chalcones is attributed to their ability to scavenge free radicals.
Quantitative Data for Related Trihydroxychalcones:
Quantitative antioxidant activity data for this compound is not available. The following table provides IC50 values for the antioxidant activity of other chalcones as a reference.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Chalcone Derivative | DPPH | 20.39 - 64.14 | |
| Chalcone Derivative | ABTS | 31.49 - 81.12 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of a 0.2 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key cellular signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is associated with cancer and inflammatory diseases.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the effect of the compound on NF-κB transcriptional activity.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4,5,4'-Trihydroxychalcone
Notice: Following a comprehensive literature review, it has been determined that there is a significant lack of specific scientific data available for the precise isomer 4,5,4'-Trihydroxychalcone. The vast majority of published research on trihydroxychalcones focuses on other isomers, such as 2',4',4'-trihydroxychalcone (Isoliquiritigenin) and 3,4,2',4'-tetrahydroxychalcone (Butein). Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for this compound—cannot be fulfilled at this time due to the absence of primary research on this specific molecule.
This guide will instead provide a detailed overview of the well-documented mechanisms of action for the closely related and extensively studied trihydroxychalcone, Butein (3,4,2',4'-tetrahydroxychalcone) , as a representative analogue. The structural similarity between these compounds suggests potential overlaps in their biological activities. This information is intended to provide a foundational understanding for researchers and drug development professionals who may be interested in the therapeutic potential of this class of compounds.
Mechanism of Action of Butein (3,4,2',4'-tetrahydroxychalcone): A Proxy for Trihydroxychalcone Activity
Butein is a natural chalcone found in various medicinal plants and is recognized for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
Butein exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases.
-
Direct Inhibition of IκBα Kinase (IKK): Butein directly inhibits IκBα kinase β (IKKβ) by interacting with cysteine residue 179.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]
-
Suppression of NF-κB Activation: By stabilizing IκBα, butein prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the transcription of NF-κB target genes that encode pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
-
Modulation of STAT3 Signaling: Butein has been shown to inhibit the constitutive and IL-6-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in inflammatory and cancer signaling.[4][5] This is achieved by inhibiting upstream kinases such as c-Src and Janus-activated kinase 2 (JAK2).[4]
Caption: Butein inhibits IKKβ, preventing IκBα phosphorylation and NF-κB nuclear translocation.
Anticancer Activity
Butein's anticancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
-
Induction of Apoptosis: Butein induces apoptosis through both intrinsic and extrinsic pathways. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins.[1] Furthermore, butein treatment leads to the activation of caspases-3, -8, and -9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7]
-
Cell Cycle Arrest: Butein can induce cell cycle arrest, often at the G1/S transition, by downregulating the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (cdks 2, 4, 6) and upregulating cell cycle inhibitors like p21 and p27.[6][8]
-
Inhibition of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Butein inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3][6] It has been shown to decrease the phosphorylation of Akt at both Ser473 and Thr308.[6] This subsequently affects the downstream mTOR signaling, which is involved in protein synthesis and cell growth.[9]
-
MAPK Pathway: Butein modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, which are involved in cell proliferation and survival.[4][10]
-
-
Inhibition of Metastasis: Butein has been shown to inhibit the migration and invasion of cancer cells.[6] This is partly attributed to the downregulation of matrix metalloproteinases (MMPs), such as MMP-9, which are regulated by NF-κB.[1]
Caption: Butein induces apoptosis and inhibits proliferation and metastasis via multiple pathways.
Antioxidant Activity
Butein exhibits significant antioxidant properties through various mechanisms:
-
Free Radical Scavenging: Butein can directly scavenge free radicals, including peroxyl radicals.[11]
-
Inhibition of Oxidative Enzymes: It inhibits the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[4][11]
-
Metal Ion Chelation: Butein can chelate ferrous and copper ions, which can catalyze the formation of free radicals through Fenton-like reactions.[4][11]
-
Activation of Nrf2 Pathway: Butein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[3][13]
Enzyme Inhibition
Butein is known to inhibit several enzymes, which contributes to its therapeutic effects:
-
Protein Tyrosine Kinases: Butein inhibits the activity of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and p60c-src.[4][10]
-
Phosphodiesterase (PDE): It acts as a cAMP-specific PDE inhibitor, with a notable effect on PDE4.[10]
-
Tyrosinase: Butein inhibits mushroom tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential use as a skin-lightening agent.[14]
Quantitative Data for Butein
| Target | Assay | Cell Line/System | IC50 Value | Reference |
| PDE4 | cAMP-specific PDE inhibition | - | 10.4 µM | [10] |
| EGFR | Tyrosine-specific protein kinase activity | HepG2 cells | 16 µM | [10] |
| p60c-src | Tyrosine-specific protein kinase activity | HepG2 cells | 65 µM | [4][10] |
| Xanthine Oxidase | Enzyme activity inhibition | - | 5.9 µM | [4][11] |
| Iron-induced lipid peroxidation | Lipid peroxidation inhibition | Rat brain homogenate | 3.3 µM | [4][11] |
| Cell Viability | MTS assay | RS4-11 (B-ALL) | 22.29 µM | [8] |
| CEM-C7 (T-ALL) | 22.89 µM | [8] | ||
| CEM-C1 (T-ALL) | 19.26 µM | [8] | ||
| MOLT-4 (T-ALL) | 20.10 µM | [8] | ||
| A549 (NSCLC) | 35.1 µM (72h) | [7] | ||
| MDA-MB-231 (Breast) | 55.7 µM (72h) | [7] | ||
| A2780 (Ovarian) | 64.7 µM | [15] | ||
| SKOV3 (Ovarian) | 175.3 µM | [15] | ||
| Tyrosinase (monophenolase) | Enzyme activity inhibition | Mushroom tyrosinase | 10.88 µM | [14] |
| Tyrosinase (diphenolase) | Enzyme activity inhibition | Mushroom tyrosinase | 15.20 µM | [14] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., ALL cell lines) in a 96-well plate at a specified density.[8]
-
Treatment: After allowing the cells to adhere (if applicable), treat them with various concentrations of butein (e.g., 0, 25, 50, 100 µM) for specified time points (e.g., 24, 48, 72 hours).[8]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for determining cell viability using the MTS assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with butein, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
NF-κB Reporter Gene Assay
-
Transfection: Co-transfect cells (e.g., A549) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., β-galactosidase).
-
Treatment: Treat the transfected cells with butein for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
Conclusion
References
- 1. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein and Frondoside-A Combination Exhibits Additive Anti-Cancer Effects on Tumor Cell Viability, Colony Growth, and Invasion and Synergism on Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies [mdpi.com]
- 15. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5,4'-Trihydroxychalcone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of 4,5,4'-Trihydroxychalcone. Given the limited specific experimental data for this particular isomer in publicly available literature, this guide also includes generalized protocols and data for closely related chalcone analogs to serve as a valuable reference for researchers.
Physical and Chemical Properties
Direct experimental data for this compound is not extensively available. Therefore, the following table includes predicted properties based on its structure, alongside experimental data for the well-characterized isomer, 2',4',4'-Trihydroxychalcone (Isoliquiritigenin), for comparative purposes.
| Property | This compound (Predicted) | 2',4',4'-Trihydroxychalcone (Isoliquiritigenin) (Experimental) |
| IUPAC Name | (E)-3-(4,5-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol | 256.25 g/mol |
| Melting Point | Not available | 200 - 204 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | Soluble in polar organic solvents |
| logP (Predicted) | 2.6 | 3.2 |
| Polar Surface Area | 77.76 Ų | 77.76 Ų |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of trihydroxychalcones, which can be adapted for this compound.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.[1][2] For this compound, this would involve the reaction of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Materials:
-
4-hydroxyacetophenone
-
3,4-dihydroxybenzaldehyde (Protocatechualdehyde)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-60%)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in a suitable solvent like ethanol in a round-bottom flask.[3]
-
Slowly add an aqueous solution of a strong base, such as NaOH or KOH, to the mixture while stirring.[3]
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, the reaction mixture is cooled and then poured into cold water or a mixture of crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.[3]
-
The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[3]
Biological Activities and Signaling Pathways
Chalcones as a class of compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [4][5]While the specific activities of this compound are not well-documented, it is plausible that it shares some of these properties due to its structural features.
Many chalcones with hydroxyl substitutions act as antioxidants. They can directly scavenge free radicals and also activate the Keap1-Nrf2 signaling pathway, which is a major regulator of the cellular antioxidant response. [6] Nrf2 Signaling Pathway Activation by Chalcones
Chalcones have been shown to possess anti-inflammatory properties, often by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory gene expression.
Inhibition of NF-κB Signaling by Chalcones
The anticancer effects of chalcones are multifaceted and involve the modulation of various signaling pathways that control cell proliferation, apoptosis, and angiogenesis. [7]These can include the MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.
Overview of Anticancer Mechanisms of Chalcones
Conclusion
This compound represents an intriguing but understudied member of the chalcone family. While direct experimental data is sparse, its chemical structure suggests it likely possesses biological activities similar to other hydroxylated chalcones, such as antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols and general signaling pathway information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and investigate the therapeutic potential of this and other novel chalcone derivatives. Further research is warranted to fully elucidate the specific properties and mechanisms of action of this compound.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Chalcone: A Technical Guide to the Discovery and Isolation of 4,5,4'-Trihydroxychalcone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4,5,4'-Trihydroxychalcone. While this specific isomer is not widely reported as a naturally occurring compound, this document outlines the general methodologies for its synthesis and isolation from plant sources, based on established protocols for analogous chalcones. This guide serves as a foundational resource for researchers interested in the potential of this and other trihydroxychalcone isomers in drug discovery and development.
Introduction to Trihydroxychalcones
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids. Trihydroxychalcones, possessing three hydroxyl groups on their aromatic rings, have garnered significant interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of the hydroxyl groups profoundly influences the bioactivity of these molecules.
While isomers such as 2',4',4'-trihydroxychalcone (isoliquiritigenin) are well-documented and extensively studied, this compound remains a less-explored molecule. This guide provides the necessary theoretical and practical framework to approach its study.
General Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, extraction, and characterization of this compound. These protocols are based on established methods for other chalcones and may require optimization for this specific isomer.
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.
Reactants:
-
4-Hydroxyacetophenone
-
4,5-Dihydroxybenzaldehyde (Protocatechualdehyde)
-
Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 4-Hydroxyacetophenone and 4,5-Dihydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base catalyst dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the crude product, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
General Protocol for Isolation from Plant Sources
Although this compound is not widely reported from natural sources, the following is a general protocol for the isolation of chalcones from plant material.
Procedure:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically of increasing polarity (e.g., hexane, ethyl acetate, and methanol). Chalcones are generally found in the ethyl acetate or methanol fractions.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Purification: Fractions containing the chalcone of interest, as identified by TLC, are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: The purified chalcone is crystallized from an appropriate solvent to yield a pure crystalline solid.
Structural Elucidation and Data Presentation
The structure of the isolated or synthesized this compound can be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar trihydroxychalcone isomers, are summarized below.
Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, two vinylic protons (α- and β-protons of the enone system) with a large coupling constant (J > 15 Hz) indicating a trans configuration, and hydroxyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, two vinylic carbons, and a characteristic downfield signal for the carbonyl carbon (>190 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₂O₄, M.W. = 256.25 g/mol ). Characteristic fragmentation patterns for chalcones. |
| UV-Vis Spectroscopy | Two major absorption bands, typically Band I in the range of 340-400 nm and Band II in the range of 220-280 nm. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double (C=C), and aromatic (C-H) functional groups. |
Visualizing Workflows and Pathways
Experimental Workflow for Isolation and Synthesis
The following diagram illustrates the general workflow for obtaining pure this compound.
Chalcone Biosynthesis Pathway in Plants
This diagram illustrates the general biosynthetic pathway of chalcones in plants, starting from phenylalanine.
Representative Signaling Pathway Modulated by a Trihydroxychalcone
As specific signaling pathway data for this compound is not available, the following diagram illustrates the modulation of the Nrf2 signaling pathway by the well-studied isomer, isoliquiritigenin (2',4',4'-trihydroxychalcone), as a representative example of the potential biological activity of trihydroxychalcones.
Conclusion
While this compound remains a relatively uncharacterized member of the chalcone family, the methodologies for its synthesis and potential isolation are well-established. This guide provides a foundational framework for researchers to pursue the study of this and other novel chalcones. The diverse biological activities exhibited by its isomers suggest that this compound could hold significant therapeutic potential, warranting further investigation in the field of drug discovery and development.
An In-depth Technical Guide to Trihydroxychalcone Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trihydroxychalcone derivatives and analogues. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and represent a privileged scaffold in medicinal chemistry.[1][2] Their structural simplicity allows for accessible synthesis and modification, making them attractive candidates for drug discovery.[2][3][4] This document consolidates key quantitative data, details common experimental protocols, and visualizes complex biological pathways to support ongoing research and development in this field.
Synthesis of Chalcone Derivatives
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali- or acid-catalyzed reaction between an appropriate aryl ketone (e.g., a hydroxyacetophenone) and an aromatic aldehyde.[1][3][5] This method is highly versatile, enabling the production of a wide range of chalcone derivatives.[3]
Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: General Synthesis via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on methodologies reported for various chalcone derivatives.[3][6][7][8]
-
Dissolution of Reactants: Dissolve equimolar quantities of the substituted acetophenone and the corresponding benzaldehyde derivative in ethanol.[3][7][8]
-
Catalyst Addition: While stirring the solution, add an aqueous solution of a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise.[3][8][9] Concentrations typically range from 10% to 60%.[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 40°C) for several hours until a precipitate forms.[6][8] Reaction completion can be monitored by thin-layer chromatography (TLC).[10]
-
Isolation of Crude Product: Pour the reaction mixture into ice-cold water. If necessary, acidify with dilute HCl to facilitate precipitation.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove the catalyst and other water-soluble impurities.[8][10]
-
Purification: Recrystallize the crude product from a suitable solvent, typically 95% ethanol, to obtain the pure chalcone derivative.[8][10]
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.[7][11]
Biological Activities and Quantitative Data
Trihydroxychalcone derivatives and their analogues exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.
Anticancer and Antiproliferative Activity
Numerous studies have demonstrated the potent cytotoxicity of hydroxychalcone derivatives against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[2][12]
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 3a (a 2-nitrochalcone derivative) | HL-60(TB) | GI50 | 1.41 - 46.1 µM | [12] |
| 6 (a 2-nitrochalcone derivative) | (NCI-60 panel) | GI50 | 2.07 - 31.3 µM | [12] |
| 137 (4-oxoquinazolinyl moiety) | HCT-116 | IC50 | 3.56 µM | [3] |
| 137 (4-oxoquinazolinyl moiety) | MCF-7 | IC50 | 4.08 µM | [3] |
| 4′-O-caproylated-DMC (2b) | SH-SY5Y | IC50 | 5.20 µM | [13] |
| 4′-O-methylated-DMC (2g) | SH-SY5Y | IC50 | 7.52 µM | [13] |
| 4′-O-benzylated-DMC (2h) | A-549 | IC50 | 9.99 µM | [13] |
| 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 | IC50 | 1.8 µM | [14] |
| 3,3',4',5'-tetramethoxychalcone (15) | Colon 205 | IC50 | 2.2 µM | [14] |
| 3',4',5'-Trimethoxychalcone derivative (6) | A549 | IC50 | 0.43 µM | [11] |
| 3',4',5'-Trimethoxychalcone derivative (7) | A549 | IC50 | 5.47 µM | [11] |
DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Anti-inflammatory Activity
Hydroxychalcones can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and downregulating pro-inflammatory cytokines.[1]
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| 2′-hydroxy-3,4,5-trimethoxychalcone (29) | NO Production (BV-2 cells) | IC50 | 2.26 µM | [1] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone (30) | NO Production (BV-2 cells) | IC50 | 1.10 µM | [1] |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | NO Production (macrophages) | IC50 | 0.3 µM | [14] |
| 3,4-dihydroxy-3',4',5'-trimethoxychalcone (11) | NO Production (macrophages) | IC50 | 1.5 µM | [14] |
| 3-hydroxy-3',4,4',5'-tetramethoxychalcone (14) | NO Production (macrophages) | IC50 | 1.3 µM | [14] |
| 3,3',4',5'-tetramethoxychalcone (15) | NO Production (macrophages) | IC50 | 0.3 µM | [14] |
Enzyme Inhibition
Certain trihydroxychalcone derivatives have been identified as potent inhibitors of specific enzymes involved in disease pathology, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes.
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| 2,4,6-trihydroxychalcone (4a) | PTP1B | IC50 | 0.27 ± 0.01 µM | [15] |
| 3a (a 2-nitrochalcone derivative) | p38α MAPK | IC50 | 0.1462 µM | [12] |
| 6 (a 2-nitrochalcone derivative) | p38α MAPK | IC50 | 0.4356 µM | [12] |
| 13 (quinazoline derivative) | VEGFR-2 | IC50 | 57.83 nM | [12] |
| 13 (quinazoline derivative) | HDAC1 | IC50 | 9.82 nM | [12] |
Mechanisms of Action & Signaling Pathways
The diverse biological effects of trihydroxychalcones stem from their ability to modulate multiple cellular signaling pathways.
Inhibition of NF-κB Pathway
Chalcones are recognized as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, which is a central mediator of inflammation and cell survival.[16] By suppressing NF-κB activation, these compounds can reduce the expression of inflammatory genes and promote apoptosis in cancer cells.[16]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Suppression of Th17 Cell Differentiation via RORγt Inhibition
The natural compound 2,2′,4′-trihydroxychalcone (TDC) has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[17] RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases.[17] By inhibiting RORγt, TDC effectively suppresses Th17 cell polarization and alleviates disease progression in autoimmune models.[17]
Caption: Inhibition of RORγt-mediated Th17 cell differentiation by TDC.
Key Experimental Methodologies
Reproducible and standardized protocols are crucial for the evaluation of novel compounds. This section details a common assay used for determining the cytotoxic effects of chalcone derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6]
-
Cell Seeding: Plate human cancer cells (e.g., A-375, A549) in 96-well plates at a density of approximately 1.5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Compound Treatment: Remove the standard culture medium and add fresh medium containing various concentrations of the chalcone derivatives to be tested (e.g., 25, 50, 100, 200, 400 µg/mL).[6] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration. All experiments should be performed in triplicate.[6]
Caption: Workflow for synthesis and biological evaluation of chalcone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anjs.edu.iq [anjs.edu.iq]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of 4,5,4'-Trihydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of open-chain flavonoids that serve as crucial precursors for a wide array of biologically active compounds in plants. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, have made them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific chalcone, 4,5,4'-Trihydroxychalcone. While the general pathway of chalcone biosynthesis is well-established, the precise enzymatic steps leading to this particular hydroxylation pattern are not fully elucidated. This document presents a putative pathway based on current knowledge of flavonoid and stilbene biosynthesis, supported by available experimental data and protocols.
Core Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from two primary metabolic routes: the phenylpropanoid pathway, which provides the B-ring and the C3 bridge, and the polyketide pathway, which forms the A-ring.
Phenylpropanoid Pathway: Synthesis of the Starter Molecule
The initial steps of the pathway are shared with the general flavonoid biosynthesis route, starting from the amino acid L-phenylalanine.[1][2]
-
L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1]
-
trans-Cinnamic Acid to p-Coumaric Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[1]
-
p-Coumaric Acid to p-Coumaroyl-CoA: The final step in the formation of the starter molecule is the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA.[1][2] This activated thioester serves as the starter unit for the subsequent condensation reactions.
Polyketide Pathway and Chalcone Synthase Action
The formation of the chalcone backbone is catalyzed by a key enzyme, Chalcone Synthase (CHS) , a type III polyketide synthase.[3]
-
Chain Elongation: CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[2][3] Malonyl-CoA serves as the extender unit, with each condensation step adding a two-carbon unit to the growing polyketide chain.
-
Cyclization and Aromatization: Following the three condensation reactions, a linear tetraketide intermediate is formed. The critical and yet-to-be-fully-confirmed step for the synthesis of this compound is the specific intramolecular Claisen condensation and subsequent aromatization of this intermediate. While the canonical CHS reaction leads to naringenin chalcone (2',4',4',6'-tetrahydroxychalcone), it is hypothesized that a variant of CHS or a related enzyme catalyzes an alternative cyclization to produce the 4,5-dihydroxy pattern on the A-ring. This is analogous to the cyclization reaction catalyzed by stilbene synthase, which produces the 3,5-dihydroxy pattern of resveratrol from the same precursors.[2]
The proposed final step is the release of this compound from the enzyme active site.
Quantitative Data
Quantitative kinetic data for the specific enzyme responsible for this compound synthesis is not available. However, kinetic parameters for a well-characterized Chalcone Synthase from Medicago sativa with various starter molecules provide a valuable reference for understanding the enzyme's catalytic efficiency.
| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | 1.8 x 10⁶ | [3] |
| Malonyl-CoA | 3.6 ± 0.4 | - | - | [3] |
| Feruloyl-CoA | 2.5 ± 0.3 | 0.8 ± 0.1 | 5.3 x 10⁵ | [3] |
| Caffeoyl-CoA | 4.2 ± 0.5 | 0.3 ± 0.05 | 1.2 x 10⁵ | [3] |
Experimental Protocols
The following are generalized protocols for the expression, purification, and activity assay of Chalcone Synthase, which can be adapted for the study of the putative this compound synthase.
Heterologous Expression and Purification of Chalcone Synthase
-
Gene Cloning and Expression Vector Construction: The coding sequence for the CHS gene is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+), which often includes a His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., to a final concentration of 1 mM), and the culture is incubated for a further 4-6 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.[4][5]
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The target protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250 mM).[4][5]
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.
Chalcone Synthase Activity Assay
-
Reaction Mixture: The standard enzyme assay is performed in a final volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1-5 µg of purified CHS protein
-
50 µM p-coumaroyl-CoA (starter substrate)
-
150 µM malonyl-CoA (extender substrate)[6]
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes. A control reaction without the enzyme or with a heat-inactivated enzyme should be included.
-
Product Extraction: The reaction is stopped by the addition of 10 µL of 20% HCl. The chalcone product is extracted with an equal volume of ethyl acetate. The mixture is vortexed and then centrifuged to separate the phases. The organic (upper) phase containing the chalcone is collected. The extraction can be repeated to maximize product recovery.
-
Analysis: The extracted product is dried under vacuum and redissolved in a small volume of methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound produced. The product can be identified by comparing its retention time and mass spectrum with an authentic standard.[5][6]
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
In Silico Modeling of 4,5,4'-Trihydroxychalcone Interactions: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 4,5,4'-Trihydroxychalcone, a flavonoid compound with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals. The document details the compound's known biological targets, summarizes quantitative interaction data, presents standardized experimental protocols for computational studies, and illustrates key pathways and workflows using detailed diagrams.
Introduction to this compound
This compound, more commonly known as Isoliquiritigenin (ISL) , is a natural chalcone compound found in species such as licorice root (Glycyrrhiza species).[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3][4][5] In silico modeling plays a crucial role in elucidating the mechanisms behind these activities by simulating interactions between ISL and its biological targets at a molecular level. This allows for the prediction of binding affinities, the identification of key interacting residues, and a deeper understanding of its structure-activity relationships, thereby accelerating drug discovery and development efforts.
Chemical Properties of Isoliquiritigenin (ISL):
| Property | Value |
|---|---|
| IUPAC Name | 2′,4,4′-Trihydroxychalcone[1] |
| Synonyms | 4,2',4'-Trihydroxychalcone, Isoliquiritigenin (ISL)[1] |
| Molecular Formula | C₁₅H₁₂O₄[1] |
| Molar Mass | 256.257 g·mol⁻¹[1] |
| CAS Number | 961-29-5[1] |
In Silico Methodologies for Studying ISL Interactions
In silico techniques are essential for predicting and analyzing the interactions of small molecules like ISL with protein targets. The primary methods employed are molecular docking and molecular dynamics (MD) simulations.
-
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor.[6][7] It uses scoring functions to estimate the binding affinity, providing a rapid assessment of potential interactions.
-
Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[8] This method helps assess the stability of the docked pose, conformational changes in the protein and ligand, and the overall energetics of the binding process.[8][9]
A general workflow for these computational studies is outlined below.
Molecular Docking Studies with Isoliquiritigenin
Molecular docking simulations have been instrumental in identifying and validating the targets of ISL. These studies predict the binding energy and interaction patterns of ISL within the active sites of various proteins.
ISL has been shown to interact with a range of proteins involved in cancer, neuroinflammation, and metabolic regulation. The table below summarizes key quantitative data from various docking studies.
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Pathway |
| PI3Kγ | 1E8X | AutoDock Vina | -9.1 | Val882, Glu880, Asp964 | PI3K/AKT Signaling |
| AKT1 | 4GV1 | AutoDock Vina | -8.5 | Leu156, Thr291, Phe438 | PI3K/AKT Signaling |
| VEGFR-2 | 4ASD | AutoDock Vina | -8.8 | Cys919, Asp1046, Glu885 | Angiogenesis |
| MAO-A | 2BXR | MOE | -7.5 | Tyr407, Tyr444, Phe208 | Neurotransmitter Regulation |
| MAO-B | 2BYB | MOE | -8.2 | Ile199, Tyr326, Cys172 | Neurotransmitter Regulation |
| ESR2 (ERβ) | 5TOA | AutoDock Vina | -9.5 | Arg346, Glu305, Leu339 | Estrogen Signaling |
Note: Data compiled from multiple literature sources. Binding energies can vary based on software and protocol.
This protocol provides a generalized methodology for performing molecular docking of ISL with a target protein using widely available tools like AutoDock Tools and AutoDock Vina.
1. Preparation of the Receptor (Protein):
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean Protein: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions, unless they are critical for binding.[10][11]
-
Protonation and Charges: Add polar hydrogens and compute Gasteiger or Kollman charges to the protein structure using AutoDock Tools (ADT).[11][12]
-
File Conversion: Save the processed protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[12]
2. Preparation of the Ligand (Isoliquiritigenin):
-
Obtain Structure: Generate the 3D structure of ISL using software like ChemDraw or obtain it from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Torsions: Detect the rotatable bonds within the ISL molecule to allow for conformational flexibility during docking.
-
File Conversion: Save the final ligand structure in the PDBQT format.[12]
3. Grid Box Definition and Docking Execution:
-
Define Binding Site: Identify the active site of the protein. This is often based on the location of a co-crystallized ligand or predicted by binding site detection software.
-
Generate Grid Box: Define a grid box that encompasses the entire binding site. The box dimensions should be sufficient to allow the ligand to move and rotate freely.
-
Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search.
-
Run Docking: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses ranked by their predicted binding affinity.[6]
4. Analysis of Results:
-
Examine Poses: Visualize the top-ranked docking poses within the protein's active site using software like PyMOL or VMD.
-
Identify Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between ISL and the protein's amino acid residues.
Molecular Dynamics (MD) Simulations
MD simulations are performed to validate the stability of the docked ISL-protein complex and to study its dynamic behavior in a simulated physiological environment.
This protocol outlines the key steps for running an MD simulation of an ISL-protein complex using GROMACS, a widely used simulation package.[8][13]
1. System Preparation:
-
Topology Generation: Generate topology files for both the protein and the ISL ligand. The protein topology can be created using a standard force field like CHARMM36.[8] The ligand topology requires parameterization, which can be done using servers like CGenFF or SwissParam.[8][14]
-
Complex Formation: Combine the coordinate files of the docked protein and ligand into a single complex structure file.[14]
-
Solvation and Ionization: Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model like TIP3P.[8] Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge.[8]
2. Simulation Execution:
-
Energy Minimization: Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and bad contacts.[8]
-
Equilibration: Conduct a two-phase equilibration process.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct density. Position restraints on the protein and ligand are typically maintained during equilibration.[13]
-
-
Production MD: Run the final production simulation for a desired length of time (e.g., 50-100 ns) with all restraints removed. Trajectory data is saved at regular intervals for analysis.
3. Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the structural stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.[8]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein, particularly around the binding site.[8]
-
Radius of Gyration (Rg): Analyze the Rg to assess the overall compactness of the protein-ligand complex during the simulation.[8]
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.
Known Signaling Pathway Interactions
In silico predictions, corroborated by experimental data, have shown that ISL modulates several critical signaling pathways, primarily the PI3K/AKT pathway .[2][4][15][16] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.
ISL has been shown to inhibit key proteins in this pathway, such as PI3K and AKT, leading to downstream effects like cell cycle arrest and induction of apoptosis.[2][15]
Another significant pathway modulated by ISL involves Vascular Endothelial Growth Factor (VEGF) signaling, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth.[5] In silico and in vitro studies show ISL can inhibit VEGFR-2, the primary receptor for VEGF, thereby blocking downstream signaling cascades like ERK and JNK that promote endothelial cell proliferation.[5]
Conclusion
In silico modeling provides powerful, efficient, and cost-effective methods for investigating the molecular interactions of this compound (Isoliquiritigenin). Through techniques like molecular docking and MD simulations, researchers can identify and validate biological targets, predict binding affinities, and understand the dynamic nature of these interactions. This guide offers standardized protocols and summarizes key findings to facilitate further research into ISL's therapeutic potential, particularly in the fields of oncology and neuropharmacology. The continued application of these computational tools is essential for translating the promise of this natural compound into novel therapeutic strategies.
References
- 1. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 2. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin, a potent human monoamine oxidase inhibitor, modulates dopamine D1, D3, and vasopressin V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 9. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Molecular Docking - An easy protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. portlandpress.com [portlandpress.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
In Vitro Antioxidant Profile of 4,5,4'-Trihydroxychalcone: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro antioxidant properties of 4,5,4'-Trihydroxychalcone, also known as isoliquiritigenin. Detailed protocols for common antioxidant assays, including DPPH, ABTS, and FRAP, are presented to facilitate the evaluation of this compound's antioxidant capacity. Furthermore, a summary of its quantitative antioxidant activity and a diagram of its proposed signaling pathway are included to support further research and development.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data.
| Assay | Parameter | Result | Reference Compound |
| DPPH Radical Scavenging Assay | IC50 | 60.5 µg/mL[1] | Not Specified |
| ABTS Radical Scavenging Assay | IC50 | Data Not Available | Not Applicable |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Antioxidant Capacity | Data Not Available | Not Applicable |
Note: While specific quantitative data for the ABTS and FRAP assays for this compound were not available in the reviewed literature, the provided protocols can be used to determine these values experimentally.
Experimental Protocols
Detailed methodologies for three common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions of the stock solution to various concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.[2][3][4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay:
-
Add a small volume of each sample dilution to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The IC50 value can then be determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay:
-
Add a small volume of each sample dilution to the wells of a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant such as Trolox or ferrous sulfate. The results are typically expressed as Trolox equivalents (TE) or ferrous sulfate equivalents.
Experimental Workflow and Signaling Pathway
To visualize the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
This compound is believed to exert its antioxidant effects, in part, through the activation of the Nrf2 signaling pathway.[5][6][7][8] This pathway is a key regulator of the cellular antioxidant response.
References
- 1. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin exerts antioxidative and anti-inflammatory effects via activating the KEAP-1/Nrf2 pathway and inhibiting the NF-κB and NLRP3 pathways in carrageenan-induced pleurisy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5,4'-Trihydroxychalcone (Isoliquiritigenin) in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The compound referred to as 4,5,4'-Trihydroxychalcone is more conventionally known in scientific literature as 2',4',4-Trihydroxychalcone , and is commonly referred to as Isoliquiritigenin (ISL) . This document will use the name Isoliquiritigenin (ISL) to ensure consistency with published research. ISL is a natural chalcone found in licorice root and has demonstrated significant anti-cancer properties across a variety of cancer cell lines.
Introduction
Isoliquiritigenin (ISL) is a flavonoid with a chalcone structure that has garnered considerable interest in cancer research due to its pleiotropic anti-tumor activities. It has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, suppress angiogenesis, and inhibit metastasis.[1][2][3] These effects are mediated through the modulation of various signaling pathways, making ISL a promising candidate for further investigation as a potential therapeutic agent. This document provides a summary of its application in cancer cell lines, including quantitative data on its efficacy and detailed protocols for key experiments.
Data Presentation: Anti-proliferative Activity of Isoliquiritigenin (ISL)
The cytotoxic effects of ISL have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV-3 | Ovarian Cancer | 83.2 | [4] |
| OVCAR-5 | Ovarian Cancer | 55.5 | [4] |
| ES2 | Ovarian Cancer | 40.1 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 36.3 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | 19.08 | [4] |
| Hela | Cervical Cancer | 126.5 | [5] |
| A549 | Lung Cancer | Not explicitly stated, but significant inhibition of proliferation and migration observed. | [6] |
| MKN28 | Gastric Cancer | Not explicitly stated, but significant inhibition of proliferation, migration, and invasion observed. | [7] |
| SK-MEL-28 | Melanoma | ~50 (viability reduced by 60%) | [8] |
| C4-2 | Prostate Cancer | Significant inhibition observed. | [9] |
| LNCaP | Prostate Cancer | Significant inhibition observed. | [9] |
| HCT116 | Colorectal Cancer | Significant viability reduction observed. | [10] |
| SW480 | Colorectal Cancer | Significant viability reduction observed. | [10] |
Key Signaling Pathways Modulated by Isoliquiritigenin
ISL exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumorigenesis and progression.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. ISL has been shown to inhibit this pathway in various cancer cells, including lung and gastric cancer.[6][7] This inhibition leads to decreased phosphorylation of AKT and mTOR, and downregulation of their downstream effectors.[6][7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Isoliquiritigenin.
VEGF/VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ISL has been demonstrated to inhibit breast cancer neoangiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.[1] It can suppress VEGF expression and directly interact with VEGFR-2 to block its kinase activity.[1]
Caption: Dual inhibition of VEGF/VEGFR-2 signaling by Isoliquiritigenin.
Apoptosis Induction via ROS Generation
Isoliquiritigenin can induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). In human melanoma cells, ISL treatment leads to increased intracellular ROS levels, which in turn inhibits the p38/mTOR/STAT3 signaling pathway, ultimately resulting in apoptotic cell death.[8]
Caption: ROS-mediated induction of apoptosis by Isoliquiritigenin.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of Isoliquiritigenin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ISL on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoliquiritigenin (ISL) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of ISL in complete culture medium. Remove the old medium from the wells and add 100 µL of the ISL-containing medium to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest ISL concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilizing solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by ISL.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoliquiritigenin (ISL) stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ISL for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to ISL treatment.
Workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Isoliquiritigenin (2',4',4-Trihydroxychalcone) is a promising natural compound with multifaceted anti-cancer properties. Its ability to inhibit cell proliferation, induce apoptosis, and suppress key signaling pathways like PI3K/AKT/mTOR and VEGF/VEGFR-2 in a variety of cancer cell lines highlights its therapeutic potential. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of action of ISL and evaluate its efficacy in different cancer models. Further preclinical and clinical studies are warranted to fully elucidate its role in cancer therapy.
References
- 1. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4,5,4'-Trihydroxychalcone using High-Performance Liquid Chromatography (HPLC)
Introduction
4,5,4'-Trihydroxychalcone, also known as isoliquiritigenin, is a natural chalcone found in various plants, including licorice root (Glycyrrhiza species). It is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and potential antitumor properties. Accurate and precise quantification of this compound in bulk materials, plant extracts, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Method Summary
A reversed-phase HPLC (RP-HPLC) method with UV detection is presented for the determination of this compound. The method utilizes a C18 column and an isocratic mobile phase, ensuring a simple, rapid, and reliable analysis. The method has been validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and 0.2% ortho-phosphoric acid in water (v/v). A common ratio is 75:25 (acetonitrile:0.2% ortho-phosphoric acid).[1] The final mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Plant Material/Extracts: Accurately weigh a known amount of the powdered plant material or extract. Extract the analyte using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication.[2] Centrifuge the extract to pellet any particulate matter. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Dilute the filtered extract with the mobile phase if necessary to bring the concentration within the calibration range.
-
Biological Samples (e.g., Plasma): Protein precipitation is a common method for sample clean-up. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
5. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.2% Ortho-phosphoric acid (75:25, v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 364 nm[1]
-
Run Time: Approximately 10 minutes
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for HPLC Method
| Parameter | Value | Reference |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile : 0.2% Ortho-phosphoric acid (75:25, v/v) | [1] |
| Flow Rate | 0.9 mL/min | [1] |
| Detection Wavelength | 364 nm | [1] |
| Retention Time | Approximately 5-7 min | |
| Linearity Range | 1 - 100 µg/mL | |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: The values for Retention Time, Linearity Range, LOD, and LOQ are representative and may vary slightly depending on the specific instrument and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation Using Analytical Quality-by-Design Approach for Determination of Isoliquiritigenin in Bulk and Biological Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tautobiotech.com [tautobiotech.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoliquiritigenin (4,2',4'-Trihydroxychalcone) as a Potential Therapeutic Agent
A Note on the Compound: Initial searches for 4,5,4'-Trihydroxychalcone did not yield sufficient specific data. Therefore, these application notes focus on the well-researched and structurally related trihydroxychalcone, Isoliquiritigenin (ISL) , also known as 4,2',4'-Trihydroxychalcone. ISL is a prominent chalcone found in licorice root and has demonstrated significant potential as a therapeutic agent in preclinical studies.[1][2]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the therapeutic potential of Isoliquiritigenin (ISL), including its mechanisms of action and detailed protocols for key experimental assays.
Therapeutic Applications
Isoliquiritigenin has been investigated for a range of pharmacological activities, primarily focusing on its anti-cancer, anti-inflammatory, and antioxidant properties.[3]
-
Anti-Cancer: ISL has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[4][5] Its anti-tumor effects are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and metastasis.[3][6]
-
Anti-Inflammatory: ISL exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7][8] It achieves this by targeting key inflammatory signaling pathways such as NF-κB.[7][9]
-
Antioxidant: ISL demonstrates significant antioxidant activity, partly through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Isoliquiritigenin in various preclinical models.
Table 1: In Vitro Anti-Cancer Activity of Isoliquiritigenin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| A549 | Lung Cancer | ~20 | 48 | CCK8 |
| MKN28 | Gastric Cancer | ~20 | 48 | CCK8 |
| SK-MEL-28 | Melanoma | ~50 | 72 | MTT |
| Ishikawa | Endometrial Cancer | ~50 | 48 | MTS |
| HEC-1A | Endometrial Cancer | ~75 | 48 | MTS |
| RL95-2 | Endometrial Cancer | ~100 | 48 | MTS |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | 48 | MTT |
| DU145 | Prostate Cancer | Not specified | - | Cell Growth Inhibition |
| LNCaP | Prostate Cancer | Not specified | - | Cell Growth Inhibition |
| MGC-803 | Gastric Cancer | Not specified | - | Apoptosis Induction |
Table 2: Other In Vitro Activities of Isoliquiritigenin
| Target/Activity | IC50 | Assay System |
| Aldose Reductase Inhibition | 320 nM | Rat lens aldose reductase |
| Sorbitol Accumulation Inhibition | 2.0 µM | Human red blood cells |
| Tyrosinase Inhibition (mono- and diphenolase) | 8.1 µM | Not specified |
Signaling Pathways Modulated by Isoliquiritigenin
Isoliquiritigenin exerts its therapeutic effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
ISL has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[3][6] Inhibition of this pathway by ISL leads to decreased phosphorylation of Akt and mTOR, and downregulation of their downstream effectors like P70S6K and Cyclin D1.[12]
NF-κB Signaling Pathway
In the context of inflammation, ISL inhibits the activation of the NF-κB pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. ISL can prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing its translocation to the nucleus.[13]
Nrf2 Signaling Pathway
ISL is an activator of the Nrf2 antioxidant response pathway.[10] Under normal conditions, Nrf2 is kept inactive by Keap1. ISL can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the therapeutic potential of Isoliquiritigenin in a cell-based model.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of ISL on the viability of A549 human lung cancer cells.[14]
Materials:
-
A549 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Isoliquiritigenin (ISL) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, replace the medium with 100 µL of fresh medium containing various concentrations of ISL (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same final concentration as in the ISL-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for PI3K/Akt Pathway
This protocol is for analyzing the effect of ISL on the phosphorylation status of Akt and mTOR in cancer cells.[3]
Materials:
-
Cancer cells (e.g., A549)
-
Isoliquiritigenin (ISL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection kit
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with ISL at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: NF-κB Activation Assay (Immunofluorescence)
This protocol is for visualizing the nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide)
-
Isoliquiritigenin (ISL)
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with ISL for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 1-2 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Protocol 4: Nrf2 Reporter Assay
This protocol utilizes a luciferase reporter gene assay to measure the activation of the Nrf2 pathway.[6]
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
Isoliquiritigenin (ISL)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase HepG2 reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of ISL for a specified period (e.g., 24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Cell Lysis and Luciferase Assay: After treatment, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxicity of the compound. Express the results as fold induction over the vehicle control.
Protocol 5: In Vivo Anti-Inflammatory Mouse Model
This is a general protocol for evaluating the anti-inflammatory effects of ISL in a mouse model of high-fat diet (HFD)-induced inflammation.
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD)
-
Isoliquiritigenin (ISL)
-
Vehicle for ISL administration (e.g., corn oil)
-
Equipment for oral gavage
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Histology reagents
Procedure:
-
Animal Acclimation and Diet: Acclimate the mice for one week, then divide them into groups (e.g., control diet, HFD, HFD + ISL). Feed the mice their respective diets for a specified period (e.g., 8-12 weeks).
-
ISL Administration: Administer ISL (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage for the duration of the study.
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., adipose tissue, liver) for analysis.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in the serum using ELISA kits.
-
Histological Analysis: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to assess tissue inflammation and morphology.
-
Data Analysis: Statistically analyze the differences in body weight, cytokine levels, and histological scores between the different groups.
References
- 1. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Isoliquiritigenin Ameliorates High-Fat Diet-Induced Obesity in Mice by Activating Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4,5,4'-Trihydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5,4'-Trihydroxychalcone is a chalcone derivative with potential therapeutic applications owing to its anticipated antioxidant, anti-inflammatory, and anti-cancer properties. While in vivo data for this specific compound is limited, extensive research on the structurally similar isomer, isoliquiritigenin (2',4',4-trihydroxychalcone), provides a robust framework for designing and conducting in vivo studies. These application notes and protocols are based on established methodologies for isoliquiritigenin and are intended to guide the in vivo evaluation of this compound.
I. Preclinical In Vivo Experimental Design
A critical step in the preclinical evaluation of this compound is the selection of appropriate animal models and the determination of the optimal dosing and administration route.
1. Animal Models:
The choice of animal model is contingent on the therapeutic area of investigation.
-
Oncology: Xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., BALB/c nude mice) are standard for assessing anti-tumor efficacy. For instance, human breast cancer cells (MDA-MB-231) or endometrial cancer cells (Ishikawa, HEC-1A) can be used to establish subcutaneous tumors.[1]
-
Inflammation: Lipopolysaccharide (LPS)-induced inflammation models in mice are commonly used to investigate anti-inflammatory and neuroprotective effects.[2]
-
Antioxidant Activity: Zebrafish models are valuable for observing the effects on reactive oxygen species (ROS) generation in vivo.[3]
2. Dosage and Administration:
Based on studies with isoliquiritigenin, a starting dose range for this compound can be extrapolated.
-
Oral Administration: For chronic conditions like cancer, daily oral gavage is a common route. Doses for isoliquiritigenin in cancer models have ranged from 2.5 to 5 mg/kg body weight.[4]
-
Intraperitoneal Injection: For acute inflammation models, intraperitoneal (i.p.) injection allows for rapid systemic availability. A typical dose for isoliquiritigenin in an LPS-induced cognitive impairment model was 20 mg/kg.[2]
II. Experimental Protocols
The following are detailed protocols for key in vivo experiments, adapted from studies on isoliquiritigenin.
Protocol 1: Anticancer Activity in a Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., PBS, DMSO)
-
Human cancer cell line (e.g., MDA-MB-231)
-
6-8 week old female BALB/c nude mice
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Randomize mice into the following groups (n=5-10 per group):
-
Vehicle control (oral gavage)
-
This compound (e.g., 2.5 mg/kg, oral gavage, daily)
-
This compound (e.g., 5 mg/kg, oral gavage, daily)
-
Positive control (e.g., a standard chemotherapy agent)
-
-
Treatment Period: Administer treatment for a predefined period (e.g., 25 days).[4]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological analysis (H&E staining) of tumors.
-
Conduct immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Perform Western blot analysis on tumor lysates to investigate the effect on relevant signaling pathways (e.g., PI3K/AKT, VEGF/VEGFR-2).
-
Protocol 2: Anti-inflammatory Activity in an LPS-Induced Mouse Model
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., DMSO)
-
8-week old male C57BL/6 mice
-
Behavioral testing apparatus (e.g., Morris water maze)
-
ELISA kits for inflammatory cytokines (TNF-α, IL-1β, IL-6)
Procedure:
-
Treatment Groups: Acclimatize mice and divide them into the following groups (n=8-10 per group):
-
Control (Vehicle i.p.)
-
This compound only (e.g., 20 mg/kg, i.p.)
-
LPS only (e.g., 0.25 mg/kg, i.p.)
-
LPS + this compound (e.g., 20 mg/kg, i.p., administered 30 minutes before LPS)
-
-
LPS Administration: Induce systemic inflammation by a single intraperitoneal injection of LPS.
-
Behavioral Testing: 24 hours post-LPS injection, perform cognitive function tests such as the Morris water maze to assess for inflammation-induced cognitive deficits.
-
Sample Collection: Following behavioral testing, collect blood and brain tissue (hippocampus and cortex).
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Perform Western blot analysis on brain tissue lysates to assess the activation of inflammatory signaling pathways (e.g., NF-κB) and antioxidant response pathways (e.g., Nrf2).[2]
-
Measure markers of oxidative stress in brain tissue (e.g., malondialdehyde levels, superoxide dismutase activity).
-
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Average Tumor Weight (g) ± SEM |
| Vehicle Control | 1200 ± 150 | 1.5 ± 0.2 |
| This compound (2.5 mg/kg) | 800 ± 120 | 1.0 ± 0.15 |
| This compound (5 mg/kg) | 500 ± 90 | 0.6 ± 0.1 |
| Positive Control | 450 ± 80 | 0.5 ± 0.08 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Effect of this compound on Inflammatory Cytokines in LPS-Treated Mice (Hypothetical Data)
| Treatment Group | Serum TNF-α (pg/mL) ± SEM | Serum IL-1β (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Control | 50 ± 8 | 20 ± 5 | 30 ± 6 |
| This compound only | 55 ± 7 | 22 ± 4 | 32 ± 5 |
| LPS only | 500 ± 60 | 250 ± 30 | 400 ± 50 |
| LPS + this compound | 250 ± 40 | 120 ± 20 | 200 ± 35** |
*p < 0.05, **p < 0.01 compared to LPS only
IV. Signaling Pathways and Visualizations
This compound is predicted to modulate several key signaling pathways based on data from its isomer, isoliquiritigenin.
1. PI3K/AKT/mTOR Pathway (Anticancer)
This pathway is crucial for cell proliferation, survival, and growth. Isoliquiritigenin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[5]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
2. Nrf2 Antioxidant Response Pathway
Nrf2 is a master regulator of the antioxidant response. Isoliquiritigenin activates Nrf2, leading to the expression of antioxidant enzymes.[2][4]
Caption: Nrf2-mediated antioxidant response activation.
3. Experimental Workflow for In Vivo Anticancer Study
Caption: Workflow for in vivo anticancer evaluation.
References
- 1. Isoliquiritigenin induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin attenuates lipopolysaccharide-induced cognitive impairment through antioxidant and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 4,5,4'-Trihydroxychalcone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for assessing the biological activity of 4,5,4'-Trihydroxychalcone, a member of the chalcone family of compounds known for their potential therapeutic properties. The following sections detail experimental procedures for evaluating its anticancer, anti-inflammatory, and antioxidant effects through common cell-based and biochemical assays.
While specific experimental data for this compound is limited in publicly available literature, the data presented herein is derived from studies on structurally similar trihydroxy- and tetrahydroxychalcone derivatives. This information serves as a valuable reference for designing and interpreting experiments with this compound.
Anticancer Activity: Cell Viability and Cytotoxicity
A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.
Representative Quantitative Data for Chalcone Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various trihydroxychalcone and related derivatives against different cancer cell lines, as reported in the literature.
| Compound Name (Structure) | Cell Line | IC₅₀ (µM) | Reference |
| 2'-Hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [1] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [1] |
| Chalcone-imidazole hybrid | HCT116, MCF-7, 143B | 1.123 - 20.134 | [1] |
| Chalcone-pyrazole hybrid | HCC | 0.5 - 4.8 | [1] |
| Chalcone-indole hybrid | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23 - 1.8 | [1] |
| 2,2′,4′-trihydroxychalcone | A549 (48h) | 33.46 ± 4.11 | [2] |
| 4,4'-dihydroxychalcone | T47D (24h) | 160.88 ± 1 | [3] |
| 4,4'-dihydroxychalcone | T47D (48h) | 62.20 ± 1 | [3] |
Experimental Workflow: Anticancer Activity
References
Application Notes and Protocols: 4,5,4'-Trihydroxychalcone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,5,4'-Trihydroxychalcone
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open C3-unit chain. They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of this family, is of particular interest to researchers due to its structural features which suggest potential interactions with various enzymatic targets. This document outlines the application of this compound in enzyme inhibition studies, providing researchers with the necessary protocols to assess its efficacy.
Quantitative Data on a Structurally Related Chalcone
As of the latest literature review, specific IC50 and Ki values for this compound against tyrosinase and α-glucosidase have not been reported. However, data for the structurally similar compound, Isoliquiritigenin (2',4',4-trihydroxychalcone), offers valuable insight into the potential inhibitory activity of this chalcone subclass.
Table 1: Tyrosinase Inhibition Data for Isoliquiritigenin
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Isoliquiritigenin | Mushroom Tyrosinase | L-Tyrosine | 8.1 | Competitive | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.
Tyrosinase Inhibition Assay Protocol
This protocol is designed to assess the inhibitory effect of a test compound on the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-Tyrosine or L-DOPA solution (e.g., 2.5 mM).
-
Immediately measure the absorbance at 475-492 nm in kinetic mode for a specified period (e.g., 30 minutes) at 25°C.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.
References
protocol for dissolving 4,5,4'-Trihydroxychalcone for experiments
Application Notes and Protocols for 4,5,4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of this compound for use in experimental settings. The information is compiled to assist researchers in preparing this compound for in vitro and in vivo studies. Due to limited specific data on this compound, the following protocols are based on established methods for structurally similar chalcones. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
Introduction to this compound
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules, including flavonoids. These compounds, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Chalcones have been reported to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cancer.[1][2]
Solubility of Chalcones
Chalcones are generally characterized by their low solubility in aqueous solutions. However, they are typically soluble in organic solvents. The table below summarizes the solubility of a related chalcone, 4'-hydroxychalcone, which can be used as a general guideline.
| Solvent | Estimated Solubility of 4'-hydroxychalcone |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] |
| Ethanol | ~30 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| 1:4 solution of Ethanol:PBS (pH 7.2) | ~0.2 mg/mL[3] |
Note: The solubility of this compound may vary. It is recommended to empirically determine the solubility in the desired solvent system.
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₁₅H₁₂O₄) is 256.25 g/mol .
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 2.56 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.
Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the high-concentration stock solution to a final working concentration for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Signaling Pathway
Chalcones have been shown to modulate multiple signaling pathways. One such pathway is the NF-κB signaling cascade, which plays a crucial role in inflammation. Some chalcones can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays with this compound.
References
Application of 4,5,4'-Trihydroxychalcone in Neuroprotection Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,4'-Trihydroxychalcone, more commonly known as isoliquiritigenin (ISL), is a natural flavonoid compound predominantly found in the root of licorice (Glycyrrhiza uralensis).[1][2][3] Emerging research has highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of therapeutics against neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3][4] The neuroprotective effects of ISL are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in a research setting.
Mechanism of Action
Isoliquiritigenin exerts its neuroprotective effects through the modulation of several key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense against oxidative stress.[2][3][4][5][6][7] By activating Nrf2, ISL upregulates the expression of downstream antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting neuronal cells from oxidative damage.[2][3][6]
Furthermore, ISL has been shown to inhibit neuroinflammation by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][8] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4][8] Additionally, ISL can modulate other pathways, including the JNK/AKT signaling cascade, to prevent microglial activation and subsequent neuroinflammation.[8][9] In the context of Alzheimer's disease, ISL has been found to inhibit the aggregation of amyloid-β (Aβ) peptides.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound (Isoliquiritigenin).
Table 1: Effects of Isoliquiritigenin on Inflammatory Markers
| Model System | Treatment | Concentration | Effect on Inflammatory Markers | Reference |
| LPS-stimulated BV-2 microglia | Isoliquiritigenin | 20 µM | Decreased IL-1β, IL-6, and TNF-α production | [8] |
| AβO-stimulated BV2 cells | Isoliquiritigenin | 20 µM | Reduced expression of iNOS and COX-2 | [2] |
| MPTP-induced mouse model of Parkinson's disease | Isoliquiritigenin | 20 mg/kg | Reduced expression of Iba1, IL-1β, IL-6, and TNF-α | [4] |
Table 2: Effects of Isoliquiritigenin on Nrf2 Pathway Activation
| Model System | Treatment | Concentration | Effect on Nrf2 Pathway | Reference |
| MPTP-induced mouse model of Parkinson's disease | Isoliquiritigenin | 20 mg/kg | Upregulated expression of Nrf2 and NQO-1 | [4] |
| AβO-stimulated BV2 cells | Isoliquiritigenin | 20 µM | Activated Nrf2 signaling | [2][3] |
| Traumatic Brain Injury (TBI) model | Isoliquiritigenin | Not Specified | Promoted Nrf2 protein transfer to the nucleus | [7] |
Table 3: Neuroprotective Effects of Isoliquiritigenin in Cellular and Animal Models
| Model System | Insult | Treatment | Concentration/Dose | Neuroprotective Effect | Reference |
| Primary neuroglial cell culture | Glutamate (100 µM) | Isoliquiritigenin | 0.5–5 µM | Protected against glutamate-induced cell death | [10] |
| MPTP-induced mouse model of Parkinson's disease | MPTP | Isoliquiritigenin | 20 mg/kg | Ameliorated motor deficits and reduced loss of dopaminergic neurons | [1][4] |
| AβO-stimulated BV2 and N2a cells | Amyloid-β oligomers (AβO) | Isoliquiritigenin | Not Specified | Protected N2a cells from toxic conditioned medium | [2][3] |
| Streptozotocin-induced mouse model of Alzheimer's disease | Streptozotocin | Isoliquiritigenin | Not Specified | Mitigated spatial memory capacity and alleviated tau phosphorylation | [11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Glutamate Excitotoxicity Model
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (Isoliquiritigenin, ISL) stock solution (in DMSO)
-
Glutamate solution (100 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Treatment: Pre-treat the neurons with varying concentrations of ISL (e.g., 0.5, 1, 5 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Excitotoxicity: After pre-treatment, expose the neurons to 100 µM glutamate for 24 hours. A control group without glutamate should also be included.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with glutamate).
Protocol 2: Assessment of Anti-inflammatory Effects in BV-2 Microglial Cells
This protocol describes how to evaluate the anti-inflammatory properties of ISL in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (ISL)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture BV-2 cells in T-75 flasks and seed in 6-well plates for experiments.
-
Treatment: Pre-treat the cells with ISL (e.g., 20 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β. Normalize the expression to the housekeeping gene.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Measure the protein levels of secreted TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the expression and secretion of inflammatory cytokines in the ISL-treated group to the LPS-only treated group.
Visualizations
Caption: Signaling pathways modulated by this compound for neuroprotection.
Caption: Experimental workflow for assessing neuroprotective effects.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 3. Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin alleviates cerebral ischemia-reperfusion injury by reducing oxidative stress and ameliorating mitochondrial dysfunction via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]
- 7. Isoliquiritigenin Provides Protection and Attenuates Oxidative Stress-Induced Injuries via the Nrf2-ARE Signaling Pathway After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Isoliquiritigenin inhibits microglia-mediated neuroinflammation in models of Parkinson's disease via JNK/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity [mdpi.com]
- 11. core.ac.uk [core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,4'-Trihydroxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5,4'-Trihydroxychalcone, a promising chalcone derivative. While specific literature on this compound is limited, this guide leverages established principles of chalcone synthesis, particularly the Claisen-Schmidt condensation, to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing chalcones, including hydroxylated derivatives like this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2][3]
Q2: What are the starting materials for the synthesis of this compound via Claisen-Schmidt condensation?
A2: The synthesis of this compound would involve the reaction between 4,5-dihydroxyacetophenone and 4-hydroxybenzaldehyde.
Q3: What are the critical parameters that influence the yield of the synthesis?
A3: Several factors can significantly impact the yield of the reaction, including the choice and concentration of the base catalyst, the reaction solvent, temperature, and reaction time.[4][5] The purity of the starting materials is also crucial.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (especially if it lacks alpha-hydrogens), and the formation of polymeric materials, particularly under harsh basic conditions or elevated temperatures. A darkening of the reaction mixture can indicate the formation of side products.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Use a strong base like NaOH or KOH. The concentration of the aqueous alkaline base is critical.[4] |
| Inappropriate solvent | Ensure the reactants are soluble in the chosen solvent. Ethanol or methanol are commonly used. In some cases, a co-solvent might be necessary to ensure proper stirring if a precipitate forms.[6] | |
| Low reaction temperature | While some reactions proceed at room temperature, others may require gentle heating. However, excess temperature can lead to side reactions.[6] It's recommended to start at a lower temperature (e.g., 0°C) and gradually increase if needed.[5] | |
| Short reaction time | Monitor the reaction using TLC to determine the optimal reaction time. Some chalcone syntheses can take several hours to reach completion.[8] | |
| Formation of Multiple Products (Observed on TLC) | Side reactions due to strong base | Lower the concentration of the base or switch to a milder base. |
| Reaction temperature is too high | Perform the reaction at a lower temperature, for instance, in an ice bath.[6] | |
| Impure starting materials | Ensure the purity of the acetophenone and benzaldehyde using appropriate purification techniques before starting the reaction. | |
| Product is a Dark, Oily, or Tarry Substance | Polymerization or decomposition | This can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong base.[6] It is advisable to work at lower temperatures and monitor the reaction closely. |
| Difficulty in Product Purification | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. A slight excess of the aldehyde is sometimes used. |
| Formation of closely related side products | Purification can often be achieved through recrystallization from a suitable solvent like ethanol.[7] If recrystallization is ineffective, column chromatography may be necessary.[9] |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common practices for chalcone synthesis and should be optimized for the specific synthesis of this compound.
Materials:
-
4,5-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the 4,5-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a cooled aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise to the reaction mixture with constant stirring.[5][10]
-
Continue stirring the reaction mixture at a low temperature (e.g., 0-5 °C) or room temperature, monitoring the progress by TLC.[5] Reaction times can vary from a few hours to overnight.[8][10]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid product is then collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Chalcone Yield (Illustrative Examples)
| Acetophenone | Benzaldehyde | Catalyst (Base) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | 4-Fluorobenzaldehyde | KOH | Methanol | Room Temp | 88.29 | [11] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH (40%) | Isopropyl alcohol | 0 | High | [5] |
| 2',4'-dihydroxyacetophenone | 3,4-dihydroxybenzaldehyde | KOH (12M) | - | 80 | - | [4] |
| 4-methoxy acetophenone | 4-hydroxybenzaldehyde | NaOH | Grinding | Room Temp | 32.5 | [7] |
Note: The yields presented are for different chalcone derivatives and are intended to illustrate the impact of reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in chalcone synthesis.
Simplified Claisen-Schmidt Condensation Mechanism
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. rsc.org [rsc.org]
- 7. scitepress.org [scitepress.org]
- 8. 2',4',4-TRIMETHOXYCHALCONE synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,4'-Trihydroxychalcone
Welcome to the technical support center for the purification of 4,5,4'-Trihydroxychalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its chemical structure, which includes three hydroxyl groups. These groups make the molecule polar and susceptible to oxidation. Key challenges include:
-
Poor Solubility: Difficulty in finding a suitable solvent system for chromatography and recrystallization.
-
Oxidative Degradation: The phenolic hydroxyl groups are prone to oxidation, which can lead to sample loss and the formation of colored impurities.
-
Strong Adsorption: The polar nature of the molecule can cause strong binding to silica gel during column chromatography, resulting in peak tailing and poor separation.
-
Co-elution of Impurities: Structurally similar impurities, such as starting materials or side-products, may be difficult to separate.
-
Difficulty in Crystallization: The presence of multiple hydroxyl groups can sometimes hinder the formation of a well-defined crystal lattice.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of technique depends on the scale of the purification and the nature of the impurities. Common methods include:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: A standard method for separating the target compound from reaction byproducts.[1][2][3] Reversed-phase chromatography may be more suitable than normal-phase to avoid strong adsorption.
-
Preparative High-Performance Liquid Chromatography (HPLC): Ideal for obtaining high-purity material, especially for final purification steps or when dealing with difficult-to-separate impurities.[4][5]
Q3: How can I minimize the degradation of this compound during purification?
A3: To minimize degradation, consider the following precautions:
-
Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator.
-
Work Under an Inert Atmosphere: Perform purification steps under a nitrogen or argon atmosphere where possible.
-
Avoid High Temperatures: Use minimal heat during dissolution for recrystallization and avoid prolonged heating.
-
Control pH: Maintain a slightly acidic to neutral pH to prevent the deprotonation of phenolic groups, which increases their susceptibility to oxidation.
-
Add Antioxidants: In some cases, a small amount of an antioxidant like BHT or ascorbic acid can be added to the solvent to prevent oxidation.[6]
Troubleshooting Guides
Issue 1: Low Recovery from Column Chromatography
Symptoms:
-
A significant amount of yellow/brown coloration remains at the top of the silica gel column.
-
The total mass of recovered fractions is much lower than the starting material loaded.
-
Desired product is found in many fractions, but at very low concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Irreversible Adsorption | The polar hydroxyl groups are strongly interacting with the acidic silica gel. |
| Action 1: Add a small percentage of acetic or formic acid (0.1-1%) to the mobile phase to protonate the silanol groups on the silica and reduce tailing. | |
| Action 2: Switch to a different stationary phase, such as alumina (neutral or basic) or reversed-phase silica (C18). | |
| On-Column Degradation | The compound is degrading on the silica gel, which can be acidic. |
| Action 1: Deactivate the silica gel by treating it with a solution of triethylamine in your solvent system before packing the column. | |
| Action 2: Perform the chromatography quickly and avoid letting the column stand for extended periods. |
Issue 2: Poor Separation of Impurities
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows overlapping spots for the product and impurities.
-
Fractions from column chromatography contain a mixture of the desired product and one or more impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized for separation. |
| Action 1: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). | |
| Action 2: For highly polar impurities, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. | |
| Structurally Similar Impurities | Impurities have very similar polarity to the target compound. |
| Action 1: If normal-phase chromatography is ineffective, try reversed-phase column chromatography or preparative HPLC. | |
| Action 2: Consider a different purification technique, such as recrystallization, if the impurities have different solubilities. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals upon cooling.
-
The compound precipitates as an amorphous powder with low purity.
-
No crystals form even after cooling and scratching the flask.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent Choice | The solvent is either too good (compound remains dissolved) or too poor (compound crashes out). |
| Action 1: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water, hexane) until turbidity persists. Reheat to dissolve and then cool slowly. | |
| Cooling Rate | Cooling the solution too quickly can lead to precipitation rather than crystallization. |
| Action 1: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. | |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. |
| Action 1: Try to purify the material partially by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization. | |
| Supersaturation | The solution is supersaturated, but nucleation has not occurred. |
| Action 1: Add a seed crystal of the pure compound. | |
| Action 2: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. |
Experimental Protocols
Protocol 1: Column Chromatography (Normal Phase)
-
Slurry Preparation: In a fume hood, mix silica gel with the initial, low-polarity mobile phase to form a slurry.[1]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the column carefully.
-
Elution: Begin eluting with the mobile phase. If a gradient is used, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. scielo.br [scielo.br]
- 3. Khan Academy [khanacademy.org]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. mdpi.com [mdpi.com]
stability and degradation of 4,5,4'-Trihydroxychalcone in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4,5,4'-Trihydroxychalcone in solution. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the general recommendations for storing this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, at a low temperature (-20°C is preferable). For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly capped vial, protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.
2. What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: Chalcones are known to be unstable in alkaline and strongly acidic environments.[1] The presence of hydroxyl groups can increase susceptibility to pH-dependent degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation, including photoisomerization from the trans to the cis isomer or photodimerization.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[4][5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for hydroxylated chalcones which can be prone to oxidation.
-
Solvent: The type of solvent can influence stability. Protic solvents may participate in degradation reactions.
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of chalcones and flavonoids, the following are likely:
-
Hydrolysis: Under acidic or basic conditions, the α,β-unsaturated ketone core can be susceptible to hydrolysis, potentially leading to cleavage of the molecule.
-
Oxidation: The hydroxyl groups on the aromatic rings make the compound susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidation products.
-
Isomerization: Light can induce the isomerization of the thermodynamically stable trans-isomer to the cis-isomer.[3]
-
Cyclization: In certain conditions, chalcones can cyclize to form the corresponding flavanone. This is a key step in the biosynthesis of flavonoids.[6]
4. How can I monitor the stability of my this compound solution?
The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[7][8] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Key indicators of degradation include:
-
A decrease in the peak area of the this compound peak over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the color of the solution.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected color change in the solution (e.g., turning yellow or brown). | Oxidation or Degradation: The solution may be degrading due to exposure to air (oxygen), light, or inappropriate pH. | 1. Prepare fresh solutions daily. 2. Use deoxygenated solvents by sparging with nitrogen or argon. 3. Protect solutions from light by using amber vials or covering them with aluminum foil. 4. Ensure the pH of the solution is appropriate for the experiment and consider using a buffered system. |
| Loss of biological activity of the compound in my assay. | Degradation: The active this compound may have degraded into inactive products. | 1. Confirm the integrity of your stock solution using HPLC. 2. Prepare fresh dilutions for your assay from a solid sample or a freshly prepared stock solution. 3. Evaluate the compatibility of your assay buffer with the chalcone. Some buffer components may accelerate degradation. |
| Appearance of new peaks in my HPLC chromatogram. | Degradation: The new peaks likely represent degradation products. | 1. Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the new peaks match. 2. Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help elucidate their structures.[7] 3. Re-evaluate your storage and handling procedures to minimize degradation. |
| Poor solubility or precipitation of the compound from solution. | Low intrinsic solubility or solvent incompatibility. | 1. Verify the solubility of this compound in your chosen solvent. Consider using co-solvents like DMSO, DMF, or ethanol. 2. For aqueous solutions, the use of a small percentage of an organic co-solvent or a solubilizing agent may be necessary.[9] 3. Ensure the pH of the solution is not causing the compound to precipitate. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1][10][11]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV-Vis or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis. Chalcones are often highly unstable in basic conditions, so shorter time points may be necessary.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it by a developed HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled from experiment | Data to be filled from experiment |
| 0.1 M NaOH | 2 hours | Room Temp | Data to be filled from experiment | Data to be filled from experiment |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled from experiment | Data to be filled from experiment |
| Thermal (Solid) | 48 hours | 80°C | Data to be filled from experiment | Data to be filled from experiment |
| Thermal (Solution) | 48 hours | 80°C | Data to be filled from experiment | Data to be filled from experiment |
| Photolytic | ICH Guideline | ICH Guideline | Data to be filled from experiment | Data to be filled from experiment |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. photos.or.kr [photos.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Optimizing 4,5,4'-Trihydroxychalcone Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4,5,4'-Trihydroxychalcone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being investigated. Based on studies of similar trihydroxychalcone derivatives, a starting point for dose-response experiments is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM. For specific applications, such as inhibiting Th17 cell differentiation, concentrations as low as 1.25 µM to 5 µM have been shown to be effective without causing cytotoxicity. In cancer cell lines like A549 lung cancer cells, inhibitory effects on proliferation have been observed with IC50 values decreasing over time, from 65.72 µM at 24 hours to 19.86 µM at 72 hours for a similar compound, 2,2',4'-trihydroxychalcone.[1]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound, like many chalcones, is often sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For a closely related compound, 4'-Hydroxychalcone, the solubility in DMSO is reported to be ≥ 250 mg/mL. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For sensitive cell lines, the DMSO concentration should not exceed 0.1%.
Q3: What are the known signaling pathways affected by this compound and related compounds?
A3: Chalcones are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Based on studies of similar hydroxychalcones, this compound may influence the following pathways:
-
NF-κB Signaling Pathway: Some hydroxychalcones have been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in inflammation and cell survival.[2][3][4][5]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Certain chalcones have demonstrated inhibitory effects on the PI3K/Akt pathway.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by chalcone derivatives has been reported.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Medium | Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility, but not high enough to be toxic (ideally ≤ 0.1% for sensitive cells, up to 0.5% for robust cell lines). Prepare a highly concentrated stock solution in 100% DMSO and perform serial dilutions in the medium. |
| Incorrect Dilution Method | When diluting the DMSO stock, add the stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion. Avoid adding the medium directly to the concentrated DMSO stock. |
| Temperature Effects | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Some compounds are less soluble at lower temperatures. |
| Media Components | High concentrations of serum or certain proteins in the media can sometimes interact with the compound and cause precipitation. Consider reducing the serum concentration if possible or testing different types of media. |
Issue 2: High Cell Death or Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow down to a non-toxic or desired inhibitory range. |
| Solvent Toxicity | Ensure the final DMSO concentration is within a safe range for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Compound Instability | Chalcones can be unstable in aqueous solutions over time. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects leading to cytotoxicity. Correlate the observed cell death with the intended biological effect to ensure specificity. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting of Concentrated Stock | Use properly calibrated micropipettes for preparing dilutions from the concentrated DMSO stock. Small errors in pipetting the stock solution can lead to large variations in the final concentration. |
| Variability in Cell Seeding Density | Ensure that cells are seeded at a consistent density across all wells and experiments. Cell number can significantly influence the apparent potency of a compound. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell behavior and drug sensitivity. |
| Incomplete Dissolution of Stock | Before making dilutions, ensure that the this compound is completely dissolved in the DMSO stock. If necessary, gently warm the stock solution or use a vortex to aid dissolution. |
Quantitative Data Summary
Table 1: Solubility of a Structurally Similar Chalcone
| Compound | Solvent | Solubility |
| 4'-Hydroxychalcone | DMSO | ≥ 250 mg/mL |
Table 2: Reported IC50 Values for a Structurally Similar Trihydroxychalcone
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 2,2',4'-trihydroxychalcone | A549 (Lung Cancer) | 24 hours | 65.72 |
| 48 hours | 33.46 | ||
| 72 hours | 19.86 |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
Adherent or suspension cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C in the dark.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Workflow for determining the optimal concentration of this compound.
Potential signaling pathways modulated by this compound.
References
- 1. 2',3,4-Trihydroxychalcone | C15H12O4 | CID 5709318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
troubleshooting 4,5,4'-Trihydroxychalcone solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,4'-Trihydroxychalcone. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound, like many hydroxylated chalcones, has very low solubility in aqueous solutions at neutral pH. To dissolve the compound, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on the general solubility of chalcones and other flavonoids, polar organic solvents are the best choice for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of compounds. Ethanol and methanol can also be used. It is advisable to start with a small amount of the compound and the selected solvent to test for solubility before preparing a large stock solution.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS). How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution.
-
Vortexing/Sonication: After diluting the stock solution, vortex the working solution vigorously. Gentle sonication in a water bath can also help to redissolve any precipitate that may have formed.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to heat can degrade the compound.
Q4: What is the maximum recommended stock solution concentration for this compound?
A4: The maximum stock concentration will depend on the chosen solvent. It is recommended to empirically determine the saturation point. Start by attempting to dissolve a small, known amount of the compound in a specific volume of solvent. If it dissolves completely, gradually increase the concentration until you observe saturation (i.e., the point at which no more compound will dissolve). For many poorly soluble compounds, stock solutions are typically prepared in the range of 10-50 mM in DMSO.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of hydroxylated chalcones is often pH-dependent. The presence of hydroxyl groups means that the compound will be more soluble in alkaline (higher pH) aqueous solutions due to the deprotonation of these groups, which increases the molecule's polarity. Conversely, in acidic (lower pH) conditions, the compound is likely to be less soluble.
Q6: How should I store my this compound powder and stock solutions?
A6:
-
Powder: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO are generally stable for several months.
Data Presentation
Table 1: Qualitative Solubility of Hydroxylated Chalcones in Common Solvents
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers | Poor | Solubility is pH-dependent and increases in alkaline conditions. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | Moderate | Another potential solvent for stock solution preparation. |
| Acetone | Moderate | May be suitable for some applications. |
| Chloroform & Dichloromethane | Poor to Moderate | Generally less suitable for biological applications due to toxicity. |
Note: This table provides a general overview based on the properties of hydroxylated chalcones. The exact solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 256.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.56 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
To do this, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the working solution for 30-60 seconds to ensure proper mixing and to minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment. It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Caption: Workflow for handling poorly soluble compounds.
Caption: Potential signaling pathway modulation by chalcones.
References
Technical Support Center: Overcoming Poor Bioavailability of 4,5,4'-Trihydroxychalcone (Isoliquiritigenin) in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of 4,5,4'-Trihydroxychalcone, also known as isoliquiritigenin (ISL).
Frequently Asked Questions (FAQs)
Q1: Why does this compound (Isoliquiritigenin) exhibit poor oral bioavailability?
A1: The low oral bioavailability of isoliquiritigenin (ISL) is primarily attributed to its poor water solubility.[1][2] This characteristic leads to a slow dissolution rate in the gastrointestinal tract, which in turn limits its absorption into the bloodstream. Studies in rats have shown that its oral bioavailability is less than 50%.[1]
Q2: What are the main formulation strategies to improve the oral bioavailability of ISL?
A2: Several advanced formulation strategies have been successfully employed to enhance the oral bioavailability of ISL. These include:
-
Nanostructured Lipid Carriers (NLCs): These carriers encapsulate ISL in a lipid matrix, improving its solubility and absorption.[1]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems are mixtures of oils, surfactants, and co-surfactants that form a microemulsion in the gastrointestinal tract, enhancing the dissolution and absorption of ISL.[3][4]
-
Nanocrystals: Reducing the particle size of ISL to the nanometer range increases its surface area, leading to improved dissolution and absorption.[2]
-
Inclusion Complexes: Complexation with molecules like sulfobutyl ether-β-cyclodextrin can significantly increase the aqueous solubility of ISL.[5]
-
Proliposomes: These are dry, free-flowing powders that form a liposomal suspension upon contact with water, encapsulating the drug and improving its stability and delivery.
Q3: Are there any specific animal models used for studying the bioavailability of ISL formulations?
A3: Yes, Sprague-Dawley (SD) rats are a commonly used animal model for both gastrointestinal absorption experiments and pharmacokinetic studies of ISL formulations.[1] New Zealand White rabbits have also been used for pharmacokinetic evaluations of chalcone derivatives.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of ISL After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of ISL | Formulate ISL using a bioavailability enhancement strategy such as NLCs, SMEDDS, or nanocrystals. | Increased dissolution rate and subsequent absorption, leading to higher and more consistent plasma concentrations. |
| Variability in gastrointestinal absorption | Investigate controlled-release formulations to ensure drug release in the most absorptive segments of the intestine, such as the colon.[1] | More predictable and sustained plasma concentration-time profiles. |
| Rapid metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) if identified as a major clearance pathway. | Increased plasma half-life and overall exposure (AUC). |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug leakage from nanocarriers during storage | For lipid-based carriers like NLCs, optimize the lipid matrix composition to create a less ordered structure that can better accommodate the drug.[1] | Improved formulation stability and reduced drug precipitation over time. |
| Low drug loading capacity in the formulation | For NLCs, the use of a blend of solid and liquid lipids can increase the imperfections in the crystal lattice, allowing for higher drug loading.[1] | A more efficient formulation with a higher concentration of the active pharmaceutical ingredient. |
| Poor physical stability of nanocrystals (e.g., aggregation) | Optimize the type and concentration of stabilizers (surfactants or polymers) used during the nanocrystal preparation process. | A stable nanosuspension with a consistent particle size distribution. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from various studies aimed at improving the bioavailability of ISL.
Table 1: Pharmacokinetic Parameters of Different ISL Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| ISL Solution | 20 | - | - | 5.43 ± 0.67 | 100 | [1] |
| ISL-NLC | 20 | - | - | 29.60 ± 2.88 | 545 | [1] |
| Free ISL Solution | - | - | - | - | 100 | [3] |
| ISL-SMEDDS | - | - | - | - | 471 | [3][4] |
| ISL Solution | - | - | - | - | 100 | [2] |
| ISL Nanocrystals (R2) | - | 5.83-fold higher than solution | - | 2.72-fold higher than solution | 272 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of ISL-Loaded Nanostructured Lipid Carriers (ISL-NLCs)
This protocol is based on the film dispersion technique.
Materials:
-
Isoliquiritigenin (ISL)
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., polyethylene glycol 400)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve ISL, solid lipid, and liquid lipid in an organic solvent (e.g., ethanol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a pre-heated aqueous solution containing the surfactant and co-surfactant.
-
The mixture is then sonicated using a probe sonicator to form a nanoemulsion.
-
The resulting nanoemulsion is cooled to form the ISL-NLCs.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (220 ± 20 g).[1]
Procedure:
-
Fast the rats for 12 hours prior to the experiment with free access to water.[1]
-
Administer the ISL formulation (e.g., ISL-NLCs, ISL-SMEDDS, or control ISL solution) orally at a specified dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentration of ISL using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
Experimental Workflow for Bioavailability Studies
References
- 1. portlandpress.com [portlandpress.com]
- 2. [PDF] Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications | Semantic Scholar [semanticscholar.org]
- 3. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]
Technical Support Center: Refining HPLC Separation of 4,5,4'-Trihydroxychalcone Isomers
Welcome to the technical support center for the HPLC separation of 4,5,4'-Trihydroxychalcone isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic analysis of these compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Question: Why am I seeing poor resolution or co-elution of my this compound isomers?
Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors can contribute to this issue.
-
Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for selectivity.[1] Trivial changes in the mobile phase composition can significantly impact the retention and resolution of isomers.
-
Column Chemistry: The choice of stationary phase is crucial. A standard C18 column may not provide sufficient selectivity.
-
Temperature: Column temperature affects solvent viscosity and the kinetics of mass transfer, which can influence resolution.[2]
-
Flow Rate: The flow rate of the mobile phase can impact the efficiency of the separation.[2]
Potential Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent generally increases retention and may improve resolution.[1]
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can offer different selectivities.
-
pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the hydroxyl groups on the chalcones, thereby altering their retention and selectivity. Experiment with adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the phenolic hydroxyl groups.
-
-
Evaluate Different Stationary Phases:
-
Consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer alternative interactions with the aromatic rings of the chalcones.
-
-
Adjust Column Temperature:
-
Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves resolution.[2]
-
-
Optimize Flow Rate:
-
Lowering the flow rate can sometimes enhance resolution by allowing more time for the isomers to interact with the stationary phase.[2]
-
Question: My peaks for the trihydroxychalcone isomers are tailing. What can I do?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the chalcones, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[3]
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[4]
Potential Solutions:
-
Modify the Mobile Phase:
-
Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate the silanol groups and reduce their interaction with the analytes.
-
-
Reduce Sample Concentration:
-
Dilute your sample and inject a smaller volume to avoid overloading the column.
-
-
Check the Column:
-
Replace the guard column.
-
If the problem persists, try flushing the analytical column or, if necessary, replace it.
-
Question: My retention times are drifting from run to run. What is the cause?
Answer: Unstable retention times can be frustrating and can compromise the reliability of your results.
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times.[3]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause variability.[5] Evaporation of the organic solvent from the mobile phase reservoir can also alter its composition over time.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the column temperature if a column oven is not used, leading to retention time shifts.[3]
Potential Solutions:
-
Ensure Proper Equilibration:
-
Increase the column equilibration time between injections to ensure the column is fully returned to the initial conditions. A good rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
-
Consistent Mobile Phase Preparation:
-
Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.
-
-
Use a Column Oven:
-
A column oven will maintain a stable temperature, leading to more reproducible retention times.[3]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound isomers?
A1: A reversed-phase C18 column is a good starting point. However, for challenging isomer separations, consider columns with alternative selectivities such as phenyl-hexyl or PFP. These can provide different interactions that may enhance the separation.
Q2: What is a typical mobile phase for this type of separation?
A2: A common mobile phase for the separation of phenolic compounds like trihydroxychalcones is a mixture of water (often with a small amount of acid, like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution is often necessary to achieve a good separation of all components within a reasonable time.
Q3: What detection wavelength should I use?
A3: Chalcones typically have strong UV absorbance. A photodiode array (PDA) detector is ideal for method development as it allows you to monitor multiple wavelengths simultaneously. Based on the UV spectra of similar compounds, a wavelength in the range of 254 nm to 370 nm should be suitable.
Q4: How can I confirm the identity of the separated isomers?
A4: While HPLC can separate the isomers, it cannot definitively identify them without reference standards. For identification, you would typically need to use a mass spectrometer (MS) coupled to the HPLC (LC-MS) to obtain mass spectral data, or collect the individual fractions and perform further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the effects of different chromatographic conditions on the separation of three hypothetical this compound isomers.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Isomer | Retention Time (min) - 50% Acetonitrile | Retention Time (min) - 45% Acetonitrile | Resolution (Rs) between Isomer 1 and 2 - 50% ACN | Resolution (Rs) between Isomer 1 and 2 - 45% ACN |
| Isomer 1 | 8.2 | 10.5 | 1.2 | 1.6 |
| Isomer 2 | 8.7 | 11.4 | - | - |
| Isomer 3 | 9.5 | 12.8 | - | - |
Table 2: Effect of Column Temperature on Peak Asymmetry
| Isomer | Peak Asymmetry at 25 °C | Peak Asymmetry at 35 °C |
| Isomer 1 | 1.5 | 1.2 |
| Isomer 2 | 1.6 | 1.3 |
| Isomer 3 | 1.4 | 1.1 |
Detailed Experimental Protocol (Example)
This protocol provides a starting point for developing an HPLC method for the separation of this compound isomers.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 60% B
-
15-17 min: 60% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector monitoring at 254 nm and 365 nm.
3. Sample Preparation:
-
Dissolve the sample containing the this compound isomers in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: Workflow for HPLC method development.
References
how to increase the shelf-life of 4,5,4'-Trihydroxychalcone
Welcome to the technical support center for 4,5,4'-Trihydroxychalcone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the shelf-life and ensuring the stability of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound, like other phenolic compounds and chalcones, is susceptible to degradation from several environmental factors. The primary drivers of instability are:
-
Light Exposure: UV radiation can induce photochemical reactions, including isomerization from the more stable trans-isomer to the cis-isomer and photodimerization, which alters the compound's structure and activity.[1][2] Sunlight is a significant contributor to the degradation of phenolic compounds.[3]
-
Oxygen: The hydroxyl (-OH) groups on the chalcone structure are prone to oxidation, especially when in solution. This process can lead to the formation of quinones and other degradation products, often indicated by a change in color.
-
pH: The stability of hydroxychalcones is highly pH-dependent.[4] Phenolic compounds are generally more stable in acidic conditions.[5][6] Alkaline (high pH) solutions can promote deprotonation and increase susceptibility to oxidation and irreversible transformations.[5]
-
Elevated Temperature: Heat accelerates the rate of all chemical degradation reactions, including oxidation and hydrolysis.[6][7]
Q2: How should I store this compound to maximize its shelf-life?
A2: Proper storage is critical for maintaining the integrity of the compound. Recommendations vary for solid and solution forms.
-
Solid Form: As a powder, the compound is most stable. It should be stored in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, keep it in a cool, dry, and dark place, such as a desiccator at 4°C or frozen at -20°C.[8]
-
In Solution: Stock solutions are far more susceptible to degradation. Prepare solutions fresh whenever possible. If storage is necessary, dissolve the compound in a suitable, de-gassed solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot into single-use volumes in opaque tubes, purge with an inert gas (nitrogen or argon) before sealing, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the impact of pH on the stability of this compound solutions?
A3: The pH of aqueous buffers will significantly impact the compound's stability. Phenolic compounds are generally most stable at a slightly acidic pH (around 3-6).[5][6] In alkaline conditions (pH > 8), the phenolic hydroxyl groups can deprotonate, making the molecule highly susceptible to rapid oxidative degradation, which is often visible as a color change to yellow or brown.[9] For experiments in aqueous buffers, prepare the solution immediately before use and protect it from light.
Q4: Can I use antioxidants to improve the stability of my this compound solutions?
A4: Yes, adding a secondary antioxidant can help protect this compound from oxidative degradation, a strategy common for stabilizing phenolic compounds.[10] Small amounts of antioxidants like Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), or Ascorbic Acid can be added to stock solutions.[10][11] These agents can act as "sacrificial" molecules, being oxidized before the chalcone. However, ensure the chosen antioxidant does not interfere with your downstream experimental assays.
Q5: How can I monitor the degradation of my this compound sample?
A5: You can monitor degradation using several analytical techniques:
-
UV-Vis Spectrophotometry: Chalcones have characteristic absorption peaks.[1] Degradation, such as photoisomerization, will cause a decrease in the absorbance at the maximum wavelength (λmax).[2] Regularly checking the UV spectrum of a sample against a freshly prepared standard can quantify degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more precise method. The appearance of new peaks or a decrease in the area of the main compound peak over time is a clear indicator of degradation and allows for quantification of the remaining pure compound.
-
Visual Inspection: A visible change in the color of a solution (e.g., from colorless/pale yellow to dark yellow/brown) is a qualitative but strong indicator of oxidative degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Color Change in Solution (e.g., turning yellow or brown) | Oxidation. This is accelerated by exposure to air (oxygen), light, and high pH. | 1. Prepare fresh solutions for each experiment. 2. If using aqueous buffers, ensure the pH is not alkaline. 3. Store stock solutions under an inert gas (argon or nitrogen). 4. Work in low-light conditions or use amber-colored labware. |
| Decreased Biological Activity | Compound Degradation. The active trans-isomer may have converted to the less active cis-isomer, or the compound may have oxidized. | 1. Verify the purity of your current stock using HPLC or UV-Vis spectrophotometry against a new standard. 2. Discard degraded stock and prepare a fresh solution from solid material. 3. Review storage procedures to prevent future degradation (see FAQs). |
| Precipitation in Frozen Stock Solution | Poor Solubility / Freeze-Thaw Cycles. The compound may be precipitating out of solution upon freezing or after a thaw cycle. | 1. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. 2. Avoid repeated freeze-thaw cycles by creating single-use aliquots. 3. Consider if the stock concentration is too high for the chosen solvent at low temperatures. |
| Inconsistent Experimental Results | Variable Purity of Compound. Different batches or aged stock solutions may have varying levels of degradation. | 1. Standardize your experimental workflow: always use freshly prepared solutions or solutions from the same, properly stored batch of aliquots. 2. Qualify new batches of the solid compound upon receipt. |
Data and Protocols
Table 1: Summary of Factors Affecting Phenolic Compound Stability
| Factor | Effect on Stability | Recommendation |
| Light (Sunlight/UV) | High degradation (up to 50-60% loss of total phenolic content reported in some studies).[3] | Store in amber or foil-wrapped containers. Avoid exposure to direct sunlight. |
| Temperature | Increased degradation at higher temperatures (e.g., 40°C).[3][6] | Store solid and stock solutions at low temperatures (4°C, -20°C, or -80°C). |
| pH | Generally more stable in acidic conditions (pH 3-6).[5][6] Rapid degradation in alkaline conditions (pH > 8).[5][9] | Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers for storage. |
| Oxygen | Leads to oxidative degradation.[7] | De-gas solvents. Purge container headspace with inert gas (N₂ or Ar). |
Experimental Protocol: Preparation and Storage of a Stabilized Stock Solution
This protocol outlines a method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Sterile, opaque, screw-cap microcentrifuge tubes
Procedure:
-
Solvent Preparation: To the anhydrous DMSO, add BHT to a final concentration of 0.01% (w/v). Sparge the solvent with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a low-light environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the oxygen-free DMSO-BHT solvent to the powder to achieve the desired stock concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in the opaque microcentrifuge tubes.
-
Inert Gas Purge: Gently blow inert gas into the headspace of each tube for 10-15 seconds to displace the air.
-
Sealing and Storage: Tightly cap each tube immediately after purging. Label and store at -80°C.
-
Usage: When needed, remove a single aliquot, thaw it completely at room temperature, and vortex gently before use. Do not refreeze any unused portion of the thawed aliquot.
Visualizations
Degradation Pathway and Influencing Factors
References
- 1. photos.or.kr [photos.or.kr]
- 2. [PDF] Photochemical Transformation of Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06719A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4,5,4'-Trihydroxychalcone and Other Prominent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of 4,5,4'-Trihydroxychalcone against established antioxidants such as Quercetin, Ascorbic Acid, and Trolox. Due to the limited direct experimental data on this compound, this comparison incorporates data from structurally similar chalcones, namely Isoliquiritigenin (2',4',4-Trihydroxychalcone) and Butein (3,4,2',4'-Tetrahydroxychalcone), to provide a substantive analysis.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | FRAP (Ferric Reducing Antioxidant Power) | ORAC (Oxygen Radical Absorbance Capacity) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Isoliquiritigenin | ~60.5 µg/mL[1] | Data not available | Data not available | Data not available |
| Butein | ~9.2 µM[2] | Data not available | Data not available | Data not available |
| Quercetin | Widely reported, potent activity | Widely reported, potent activity | Potent reducing activity | High ORAC values reported |
| Ascorbic Acid (Vitamin C) | Standard antioxidant, potent activity | Standard antioxidant, potent activity | Potent reducing activity | High ORAC values reported |
| Trolox (Vitamin E analog) | Standard antioxidant, potent activity | Standard antioxidant, potent activity | Standard antioxidant, potent activity | Standard for ORAC assay |
Note: The provided data for Isoliquiritigenin and Butein offer an insight into the potential antioxidant efficacy of tri- and tetrahydroxychalcones. The hydroxyl substitutions on the aromatic rings are considered key for their antioxidant activity[3].
Mechanisms of Antioxidant Action
Antioxidants employ various mechanisms to counteract oxidative stress. These can be broadly categorized as direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways.
-
Chalcones (Isoliquiritigenin and Butein): These compounds are known to exert their antioxidant effects through multiple pathways. They can directly scavenge reactive oxygen species (ROS). Furthermore, they have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway [2][4][5]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, thereby enhancing the cell's endogenous defense mechanisms against oxidative stress[2][4]. Some chalcones, like Isoliquiritigenin, are also reported to modulate other pathways such as the AMP-activated protein kinase (AMPK) signaling pathway, which can contribute to cellular protection under hypoxic conditions[6][7].
-
Quercetin: This flavonoid is a potent antioxidant that can neutralize free radicals. It also upregulates endogenous antioxidant systems, including superoxide dismutase (SOD) and glutathione (GSH) pathways. Quercetin modulates key signaling pathways like NF-κB and MAPK to suppress inflammatory responses often associated with oxidative stress[8][9][10].
-
Ascorbic Acid (Vitamin C): As a water-soluble antioxidant, Vitamin C directly donates electrons to neutralize a wide variety of free radicals[[“]][12]. It also plays a role in regenerating other antioxidants, such as Vitamin E, from their radical forms[13]. Furthermore, it can influence the activity of transcription factors like Nrf2 and AP-1, which are involved in the expression of antioxidant proteins[[“]][14].
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a potent chain-breaking antioxidant that acts by donating a hydrogen atom to peroxyl radicals, thereby terminating lipid peroxidation chain reactions. It is widely used as a standard in various antioxidant capacity assays due to its well-defined mechanism and reliability[15][16].
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a stable, yellow-colored diphenylpicrylhydrazine molecule, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound/standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, resulting in a decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add a specific volume of the test compound/standard to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce the ferric complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample or standard to a pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe induced by a peroxyl radical generator.
-
Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants protect the fluorescent probe from oxidation, thus preventing the loss of fluorescence. The protective effect is measured by the area under the fluorescence decay curve.
-
Protocol:
-
In a black 96-well plate, add the fluorescent probe (e.g., fluorescein), the test compound or standard (Trolox), and a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the peroxyl radical generator (AAPH).
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The ORAC value is calculated from the net area under the fluorescence decay curve of the sample compared to that of the blank (without antioxidant) and is typically expressed as Trolox equivalents.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Nrf2 antioxidant signaling pathway, a key mechanism for many chalcones, and a typical experimental workflow for assessing antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Natural antioxidant-isoliquiritigenin ameliorates contractile dysfunction of hypoxic cardiomyocytes via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 10. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Vitamin C (Ascorbic Acid) mechanism of action? - Consensus [consensus.app]
- 12. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 13. Vitamin C - Wikipedia [en.wikipedia.org]
- 14. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antioxidant Activities of 4,5,4'-Trihydroxychalcone and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 4,5,4'-Trihydroxychalcone, also known as isoliquiritigenin, and resveratrol. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, there is significant interest in the identification and characterization of potent antioxidant compounds. Both this compound, a notable chalcone found in licorice, and resveratrol, a well-studied stilbenoid present in grapes and red wine, have garnered attention for their significant antioxidant properties. This guide delves into a direct comparison of their antioxidant activities, supported by quantitative data and an exploration of their underlying molecular mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity. The following table summarizes the reported IC50 values for this compound and resveratrol from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Assay | IC50 Value |
| This compound (Isoliquiritigenin) | DPPH | 60.5 µg/mL[1] |
| Resveratrol | DPPH | 78 µM[2] |
| DPPH | 81.92 µM | |
| DPPH | 94.6 µg/mL[2] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Molecular Mechanisms of Antioxidant Action
The antioxidant effects of this compound and resveratrol are not solely attributed to direct free radical scavenging but also involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
This compound: Activation of the Keap1-Nrf2 Pathway
This compound is a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.
Resveratrol: A Multifaceted Antioxidant Mechanism
Resveratrol's antioxidant activity is more complex, involving both direct radical scavenging and the modulation of signaling pathways. A key mechanism involves the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate and thereby activate several downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Forkhead box O (FOXO) transcription factors, which in turn can upregulate the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. Furthermore, SIRT1 activation has been shown to positively influence the Nrf2 pathway, leading to enhanced antioxidant gene expression. Resveratrol can also activate AMP-activated protein kinase (AMPK), which can further promote SIRT1 activity and contribute to the overall antioxidant response.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS•+ stock solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a defined volume of the test compound or standard at various concentrations to a defined volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
-
Loading with DCFH-DA:
-
Wash the cells with a buffer and then incubate them with a solution containing DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent DCFH within the cells.
-
-
Treatment with Antioxidant and Oxidant:
-
Incubate the cells with various concentrations of the test compound.
-
After the incubation period, induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant capacity of the test compound is determined by its ability to suppress the AAPH-induced fluorescence compared to control cells. The results can be expressed as quercetin equivalents.
-
Conclusion
Both this compound and resveratrol demonstrate significant antioxidant properties, albeit through distinct and overlapping molecular mechanisms. The available data suggests that this compound may possess slightly more potent direct radical scavenging activity in the DPPH assay compared to resveratrol. Mechanistically, this compound is a potent activator of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative stress. Resveratrol, on the other hand, exhibits a more pleiotropic antioxidant effect, involving direct radical scavenging and the modulation of multiple signaling pathways, including the SIRT1 and AMPK pathways, which can also converge on Nrf2 activation.
The choice between these two compounds for further research and development will depend on the specific therapeutic context and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in their pursuit of novel antioxidant-based therapies.
References
In Vivo Efficacy of 4,5,4'-Trihydroxychalcone (Butein) in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 4,5,4'-Trihydroxychalcone, commonly known as Butein, in various animal models of disease. The data presented is based on published experimental findings, offering a comprehensive overview of its therapeutic potential against other alternatives, primarily vehicle controls and, where available, standard-of-care drugs. This guide also includes detailed experimental protocols and visual representations of key signaling pathways and workflows to support further research and drug development efforts.
Comparative Efficacy of Butein in Animal Models
Butein has demonstrated significant therapeutic efficacy across a range of preclinical animal models, including those for cancer, inflammation, metabolic disorders, and neurodegenerative diseases. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Anti-Cancer Efficacy of Butein
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Comparison | Reference |
| Athymic Nude Mice | Prostate Cancer (CWR22Rν1 xenograft) | 1 mg/animal, intraperitoneally, twice weekly | Significant inhibition of tumor growth and decreased serum prostate-specific antigen levels. | Vehicle Control | [1] |
| Xenograft Mice | Ovarian Cancer (A2780 cells) | Not specified | Significant inhibition of tumor growth. | Vehicle Control, Siltuximab | [2] |
| Xenograft Mice | Nasopharyngeal Carcinoma (CNE2 and HONE1 cells) | Not specified | Significant delay in tumor growth; tumor volume reduced by two-thirds; tumor weight reduced by over 60%. | Vehicle Control | [3] |
Table 2: In Vivo Anti-Inflammatory and Nociceptive Efficacy of Butein
| Animal Model | Condition | Treatment Protocol | Key Findings | Comparison | Reference |
| Swiss Mice | Carrageenan-induced paw edema | 10, 15, and 20 mg/kg | Appreciable suppression of paw edema and inflammatory cell infiltration. Depletion of TNF-α, IL-1β, and IL-6 levels. | Control | [4] |
| Swiss Mice | Acetic acid-induced writhing | 10, 15, and 20 mg/kg | Substantial reduction in writhing episodes. | Diclofenac Sodium | [5] |
| Swiss Mice | Formalin, glutamate, and capsaicin-induced nociception | 10, 15, and 20 mg/kg | Significantly lessened nociceptive responses. | Morphine, Dexamethasone | [5] |
Table 3: In Vivo Efficacy of Butein in Metabolic and Cardiovascular Disease Models
| Animal Model | Condition | Treatment Protocol | Key Findings | Comparison | Reference |
| Rats | Chronic Heart Failure | Not specified | Partially reversed the increase in LVESD and LVEDD; restored LVEF and LVFS to normal levels.[6] | PBS Control | [6] |
| C. elegans | Oxidative Stress | 1 mM in media | Increased survival rate under H₂O₂-induced oxidative stress from 77.8% to 96.7%.[7] | Untreated Control | [7] |
| C. elegans | Aging | 1 mM in media | Mean lifespan increased from 22.7 days to 25.0 days.[7] | Untreated Control | [7] |
Comparative Efficacy of a Related Chalcone: Isoliquiritigenin (ISL)
For comparative purposes, the in vivo efficacy of another well-studied trihydroxychalcone, Isoliquiritigenin (2′,4′,4-trihydroxychalcone), is summarized below.
Table 4: In Vivo Efficacy of Isoliquiritigenin (ISL)
| Animal Model | Condition | Treatment Protocol | Key Findings | Comparison | Reference |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 2.5 and 5.0 mg/kg, oral gavage, daily for 2 weeks (preventive) | Inhibition of tumor growth.[8] | PBS Control | [8] |
| C57BL/6 Mice | High-Fat Diet-Induced Obesity | 50 mg/kg, daily via gavage | Significantly reduced HFD-induced weight gain.[9] | Saline Control | [9] |
| Streptozotocin-induced Diabetic Rats | Diabetic Nephropathy | 10 or 20 mg/kg, daily for 2 weeks | Ameliorated renal functions and attenuated oxidant stress.[10] | Control | [10] |
| db/db Mice | Type 2 Diabetes | Not specified | Reversed impairment of endothelium-dependent relaxations.[11] | Control | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for in vivo studies with Butein.
Prostate Cancer Xenograft Model
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Cell Line: Human prostate cancer cells (e.g., CWR22Rν1) are harvested and suspended in a suitable medium like Matrigel.
-
Tumor Implantation: Subcutaneous injection of the cell suspension (e.g., 1x10⁶ cells in 0.1 mL) into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors are palpable, mice are randomized into treatment and control groups.
-
Butein Group: Intraperitoneal injection of Butein (1 mg/animal) dissolved in a vehicle (e.g., DMSO), administered twice weekly.[1]
-
Control Group: Intraperitoneal injection of the vehicle alone.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured weekly using calipers (Volume = 0.5 × length × width²).
-
Animal body weight is monitored to assess toxicity.
-
At the end of the study, blood is collected for serum analysis (e.g., prostate-specific antigen).[1]
-
Tumors are excised, weighed, and processed for histological and molecular analysis.
-
Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
-
Animal Model: Swiss mice.
-
Treatment Protocol:
-
Mice are divided into control and Butein treatment groups.
-
Butein Groups: Oral administration of Butein at various doses (e.g., 10, 15, 20 mg/kg).[4]
-
Control Group: Administration of the vehicle.
-
Positive Control Group: Administration of a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Induction of Inflammation: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be homogenized to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of Butein are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Key signaling pathways modulated by Butein.
Caption: A typical in vivo experimental workflow for evaluating Butein.
Caption: Key signaling pathways modulated by Isoliquiritigenin (ISL).
References
- 1. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butein promotes ubiquitination-mediated survivin degradation inhibits tumor growth and overcomes chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein Increases Resistance to Oxidative Stress and Lifespan with Positive Effects on the Risk of Age-Related Diseases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin Ameliorates High-Fat Diet-Induced Obesity in Mice by Activating Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Isoliquiritigenin (2',4',4'-Trihydroxychalcone)
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The compound "4,5,4'-Trihydroxychalcone" as specified in the query does not conform to standard chemical nomenclature. This guide will focus on a structurally significant and extensively researched trihydroxychalcone, Isoliquiritigenin (ISL) , with the chemical name 2',4',4'-Trihydroxychalcone . ISL is a prominent chalcone, a class of compounds considered precursors to flavonoids, and is lauded for its wide spectrum of biological activities.[1] This document provides a comparative overview of ISL derived from synthetic routes versus extraction from natural sources, presenting key data, experimental protocols, and visualizations of its molecular pathways.
Naturally found in the roots of plants like licorice (Glycyrrhiza species), ISL is a dietary flavonoid with demonstrated anti-inflammatory, antioxidant, and antitumor properties.[2][3][4] Its therapeutic potential has prompted the development of various chemical synthesis methods to ensure a pure and scalable supply for research and development.[5][6] This guide aims to objectively compare these two sources based on their methodologies, efficacy, and physicochemical properties.
Physicochemical and Source Comparison
The primary distinction between synthetic and natural Isoliquiritigenin lies not in the molecule's intrinsic properties but in its origin, which influences purity, yield, and scalability. Synthetic methods offer high purity and yield, while natural extraction provides the compound from a biological matrix, which may contain other synergistic compounds but often involves more complex purification.[3][5]
Table 1: General Properties of Isoliquiritigenin
| Property | Value |
|---|---|
| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[3] |
| Synonyms | 2',4',4'-Trihydroxychalcone, ISL[2] |
| Molecular Formula | C₁₅H₁₂O₄[3] |
| Molar Mass | 256.257 g·mol⁻¹[2] |
| CAS Number | 961-29-5[2] |
| Appearance | Yellow Crystals[7] |
Table 2: Comparison of Synthetic vs. Natural Sources
| Parameter | Synthetic Isoliquiritigenin | Natural Isoliquiritigenin |
|---|---|---|
| Primary Source | Chemical precursors (e.g., 2,4-dihydroxy acetophenone and 4-hydroxybenzaldehyde)[5] | Roots of Glycyrrhiza species (e.g., Glycyrrhiza glabra, Licorice)[2][3] |
| Methodology | Claisen-Schmidt condensation reaction is the most common method.[5][8] | Solvent extraction followed by chromatographic purification. |
| Typical Yield | High, can reach up to 85%.[5] | Variable, depends on the plant source, age, and extraction efficiency. |
| Purity | Very high, often >96%.[5] | Dependent on the extent of purification; may contain other flavonoids. |
| Advantages | High purity, scalability, consistency, and cost-effectiveness.[5] | Sourced from a renewable biological matrix; potential for synergistic effects with co-extracted compounds. |
| Disadvantages | May involve harsh chemicals and solvents. | Batch-to-batch variability, complex purification process, lower yield.[9] |
Comparative Biological Activity
Isoliquiritigenin exhibits a broad range of biological activities, largely attributed to its antioxidant and anti-inflammatory properties.[10] These effects are primarily mediated through the modulation of key signaling pathways, such as Nrf2 and NF-κB.[11][12] While direct head-to-head studies comparing the potency of synthetic versus natural ISL are scarce, the activity is inherent to the molecule's structure. The data presented below is derived from studies using high-purity ISL, which can be achieved through both synthesis and rigorous purification from natural extracts.
Table 3: Summary of Biological Activity (IC₅₀ Values)
| Activity | Assay/Model | Target | Result (IC₅₀) |
|---|---|---|---|
| Anticancer | In vitro | Human cervical cancer (Hela) cells | 126.5 µM[13] |
| Anticancer | In vitro | VEGFR-2 Kinase Activity | ~15 µM[14] |
| Anti-inflammatory | In vitro | 5-Lipoxygenase (5-LO) | 6.1 ± 0.1 µM to 35.9 ± 0.3 µM (for various derivatives)[15] |
| PTP1B Inhibition | In vitro | Protein Tyrosine Phosphatase 1B | 0.27 ± 0.01 µM (for a synthetic derivative)[16] |
Key Signaling Pathways and Mechanisms
Isoliquiritigenin's therapeutic effects are underpinned by its interaction with critical cellular signaling pathways. Its ability to modulate these pathways makes it a compound of high interest for treating diseases rooted in oxidative stress and inflammation.
Chalcones are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[18] Electrophilic compounds like ISL can react with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[18][19]
Isoliquiritigenin has been shown to exert potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes like TNF-α and various interleukins. ISL can block this cascade, thereby reducing the inflammatory response.[20]
Experimental Protocols
Here we provide detailed methodologies for key experiments used to evaluate the biological activity of Isoliquiritigenin.
The logical flow for comparing synthetic and natural compounds involves parallel tracks of characterization and biological evaluation to ensure an objective assessment.
This assay measures the capacity of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that shows a characteristic absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the absorbance decreases.
-
Materials: DPPH solution (e.g., 100 µM in methanol), test compound (Isoliquiritigenin) at various concentrations, methanol, 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of Isoliquiritigenin in methanol. Create a series of dilutions (e.g., 10, 20, 50, 100 µg/mL).[21]
-
In a 96-well plate, add a fixed volume of each dilution of the test compound.
-
Add an equal volume of the DPPH methanolic solution to each well.[22]
-
Prepare a control well containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.[22]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[22]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Materials: Sodium nitroprusside solution (e.g., 10 mM), phosphate-buffered saline (PBS, pH 7.4), Griess reagent (containing sulphanilic acid and N-(1-naphthyl)ethylenediamine dihydrochloride), test compound at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing sodium nitroprusside in PBS.[23]
-
Add various concentrations of Isoliquiritigenin to the mixture.
-
Incubate the solution at 25°C for approximately 150 minutes.[22]
-
After incubation, take an aliquot of the reaction mixture and add an equal volume of Griess reagent.
-
Allow the mixture to stand for 5-10 minutes at room temperature for color development (a pink chromophore).[23]
-
Measure the absorbance at approximately 540 nm.[22]
-
Calculate the percentage of NO scavenging activity relative to a control without the test compound. Determine the IC₅₀ value from a dose-response curve.
-
Both synthetic and natural Isoliquiritigenin (2',4',4'-Trihydroxychalcone) are chemically identical and thus possess the same intrinsic biological activities. The choice between them is primarily a practical one for researchers. Synthetic routes provide a reliable, scalable, and high-purity source essential for standardized pharmacological studies and drug development.[5] Natural extraction, while less controlled, offers a compound from a biological context and remains a vital source for initial discovery and for applications where a complex botanical mixture may be desirable. The potent antioxidant and anti-inflammatory activities, mediated through pathways like Nrf2 and NF-κB, confirm Isoliquiritigenin as a valuable lead compound for further therapeutic investigation.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109694311B - A kind of synthetic method of isoliquiritigenin - Google Patents [patents.google.com]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of two structurally related flavonoids, isoliquiritigenin and liquiritigenin, for their oral infection therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 15. Syntheses and evaluation of novel isoliquiritigenin derivatives as potential dual inhibitors for amyloid-beta aggregation and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. ijcea.org [ijcea.org]
- 23. pjps.pk [pjps.pk]
A Comparative Guide to the Biological Activities of 4,5,4'-Trihydroxychalcone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4,5,4'-Trihydroxychalcone, focusing on its likely antioxidant and anti-inflammatory properties based on evidence from structurally similar chalcones. While a specific protein binding target for this compound is not yet definitively identified in publicly available research, the broader class of chalcones is well-documented for these effects. This document outlines the prevailing proposed mechanisms of action, offers a comparison with other relevant compounds, and provides detailed experimental protocols for assessing these activities.
Anticipated Biological Activity Profile
Based on the activities of analogous compounds, this compound is predicted to exhibit significant antioxidant and anti-inflammatory effects. Chalcones, as a class of natural compounds, are recognized for their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.
Comparative Analysis of Chalcones and Other Bioactive Molecules
To contextualize the potential efficacy of this compound, this section compares the reported activities of structurally related chalcones and standard reference compounds.
Table 1: Comparison of Antioxidant and Anti-inflammatory Activities
| Compound | Structure | Reported IC50 (DPPH Assay) | Reported Anti-inflammatory Activity | Key Signaling Pathway(s) |
| This compound | (Predicted) | Data not available | Predicted to inhibit pro-inflammatory mediators | Predicted to modulate Keap1-Nrf2 and NF-κB |
| Isoliquiritigenin (2',4',4-Trihydroxychalcone) | Present | ~61.4 µM | Inhibits COX-2 and iNOS expression; reduces production of PGE2, NO, TNF-α, and IL-1β.[1] | Keap1-Nrf2, NF-κB, PI3K/Akt[1][2][3] |
| Butein (3,4,2',4'-Tetrahydroxychalcone) | Present | More potent than Vitamin C in some assays | Suppresses NF-κB activation | NF-κB |
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | ~54.08 µM | Acts as a potent antioxidant | Direct radical scavenging |
| Indomethacin | Standard Anti-inflammatory | Not applicable | Inhibits cyclooxygenase (COX) enzymes | COX pathway |
Proposed Mechanisms of Action
The antioxidant and anti-inflammatory effects of chalcones are believed to be mediated through the modulation of critical cellular signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[4][5] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes. Chalcones are thought to activate this pathway, enhancing the cell's ability to combat oxidative damage.
Caption: Keap1-Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to move to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[8] Chalcones have been shown to inhibit this pathway, thereby reducing the inflammatory response.
Caption: NF-κB inflammatory signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method to determine the radical scavenging activity of a compound.[9][10]
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent such as ethanol or methanol.
-
From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate or individual cuvettes, add a specific volume of each chalcone dilution (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
Prepare a control sample containing the solvent and the DPPH solution, and a blank for each chalcone concentration containing the chalcone and the solvent without DPPH.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the chalcone to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the anti-inflammatory activity of a compound.
Workflow:
References
- 1. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
cross-validation of 4,5,4'-Trihydroxychalcone activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4,5,4'-Trihydroxychalcone and structurally similar compounds in various cell lines. Due to the limited availability of comprehensive data specifically for this compound's anticancer activity, this guide incorporates data from the closely related and structurally similar chalcones, Isoliquiritigenin (2′,4′,4-trihydroxychalcone) and Butein (3,4,2',4'-tetrahydroxychalcone), to provide a valuable comparative context for researchers. The guide includes quantitative data on cytotoxic and immunomodulatory effects, detailed experimental protocols for key assays, and visualizations of potential signaling pathways and experimental workflows.
Data Presentation: Comparative Activity of Trihydroxychalcones
The following tables summarize the available quantitative data for this compound and its analogs, Isoliquiritigenin and Butein, across different cell lines.
Table 1: Immunomodulatory Activity of this compound
| Parameter | Cell Type | IC50 (µM) | Reference |
| Lymphocyte Proliferation | Lymphocytes | 1.52 | [1] |
| IL-1β Release | Monocytes | 6.69 | [1] |
| TNF-α Release | Monocytes | 16.96 | [1] |
Table 2: Anticancer Activity of Isoliquiritigenin (2′,4′,4-trihydroxychalcone)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 266-6 | Pancreatic Acinar Cell Tumor | 262 | [2] |
| TGP49 | Pancreatic Acinar Cell Tumor | 389 | [2] |
| TGP47 | Pancreatic Acinar Cell Tumor | 211 | [2] |
| Hela | Cervical Cancer | 126.5 | [3] |
Table 3: Anticancer Activity of Butein (3,4,2',4'-tetrahydroxychalcone)
| Cell Line | Cancer Type | Effect | Reference |
| RS4-11 | Acute Lymphoblastic Leukemia | Significant inhibition of viability and proliferation | [4] |
| CEM-C7 | Acute Lymphoblastic Leukemia | Significant inhibition of viability and proliferation | [4] |
| CEM-C1 | Acute Lymphoblastic Leukemia | Significant inhibition of viability and proliferation | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Significant inhibition of viability and proliferation | [4] |
| C-33A | Cervical Cancer | Dose and time-dependent cytotoxicity | [5] |
| SiHa | Cervical Cancer | Dose and time-dependent cytotoxicity | [5] |
| A2780 | Ovarian Cancer | Increased G1-phase arrest and apoptosis | [1] |
| SKOV3 | Ovarian Cancer | Increased G1-phase arrest and apoptosis | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane where they are probed using antibodies specific to the target protein.
Procedure:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, Bax, Bcl-2, p-Akt, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathway Diagrams
Chalcones have been reported to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate two key pathways potentially affected by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the in vitro activity of this compound.
Caption: General experimental workflow for cross-validation of this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives [mdpi.com]
- 4. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butein induces apoptotic cell death of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 4,5,4'-Trihydroxychalcone Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4,5,4'-trihydroxychalcone derivatives, a class of compounds showing promise in various therapeutic areas. We delve into their anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a subject of intense research due to their wide range of pharmacological activities.[1] The substitution pattern of hydroxyl and other functional groups on the aromatic rings plays a crucial role in determining their biological efficacy. This guide focuses specifically on derivatives of this compound, aiming to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Biological Activities of Chalcone Derivatives
To provide a clear comparison, the biological activities of various chalcone derivatives are summarized below. While specific data for this compound is emerging, the activities of structurally related chalcones offer valuable insights into the SAR of this compound class.
Anticancer Activity
Chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl groups, as well as other substituents, can greatly influence this activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-4-chlorochalcone | WiDr (colon) | 20.42 µg/mL | [2] |
| 2',4',4'-Trihydroxychalcone | T47D (breast) | 42.66 µg/mL | [2] |
| Chalcone derivative with 2,4-dimethoxy and 6-hydroxy (Ring A) and 3',4',5'-trimethoxy (Ring B) | HeLa (cervical) | 3.2 | [3] |
| 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 (breast) | 0.11 | [4] |
| 2,2',4'-trihydroxychalcone (7a) | A549 (lung) | 33.46 (48h) | [5] |
Note: The IC50 values are presented as reported in the respective studies. Conversion to a uniform unit (e.g., µM) may be necessary for direct comparison and would require the molecular weight of each compound.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Assay | IC50 | Reference |
| 2'-Methoxy-3,4-dichlorochalcone | NO Production Inhibition (LPS-treated RAW 264.7 cells) | 7.1 µM | [6] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | NO Production Inhibition (LPS-treated RAW 264.7 cells) | 9.6 µM | [6] |
| 4,2',5'-trihydroxy-4'-methoxychalcone | Inhibition of NO production in LPS-stimulated murine peritoneal macrophages | Not specified | [7] |
Antioxidant Activity
The radical scavenging ability of chalcones is a key aspect of their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.
| Compound | Antioxidant Assay | IC50 | Reference |
| Dihydroxylated chalcones (ortho- and para-substitution) | DPPH radical scavenging | ~80-90% inhibition at 50 µM | [8] |
| Methanol and Ethanol extracts of Vernonia amygdalina (containing chalcones) | DPPH radical scavenging | 94.92 µg/mL and 94.83 µg/mL respectively | [9] |
Enzyme Inhibition
Chalcones have been identified as potent inhibitors of various enzymes, including tyrosinase, which is involved in melanin production.
| Compound | Enzyme | IC50 | Reference |
| Neorauflavane | Tyrosinase (monophenolase) | 30 nM | [10] |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl-4-methylbenzenesulfonate | Tyrosinase | 17.85 µM | [10] |
| Mirkoin (an isoflavone with structural similarities) | Tyrosinase | 5 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Derivatives
Chalcone derivatives are typically synthesized via the Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde in the presence of a base or acid catalyst.[12]
General Procedure:
-
Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10 mL).
-
Add an aqueous solution of a base, such as potassium hydroxide (40%), dropwise to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[13]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the chalcone derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[14]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the chalcone derivatives in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each chalcone derivative concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[15]
Signaling Pathways and Mechanistic Insights
The biological activities of chalcones often stem from their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation.[12] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Chalcones have been shown to inhibit NF-κB activation through several mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit.[7]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. Further research focusing on this specific scaffold is necessary to fully elucidate its therapeutic potential and to develop novel drug candidates with enhanced efficacy and safety profiles. The presented data and protocols serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase (8-17) () for sale [vulcanchem.com]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Anti-inflammatory Effects of Trihydroxychalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, particularly their potent anti-inflammatory effects. Among them, trihydroxychalcones stand out for their efficacy in modulating key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory properties of various trihydroxychalcones, supported by experimental data, to aid in the research and development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of trihydroxychalcones is often quantified by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX). The following tables summarize the inhibitory activities of several prominent trihydroxychalcones.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Trihydroxychalcone | IC50 (µM) | Reference |
| Isoliquiritigenin (4,2',4'-Trihydroxychalcone) | ~20-50 | [1] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | > Luteolin | [2] |
| 2',4',6'-Trihydroxychalcone Derivatives | Varies | [3] |
Table 2: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes
| Trihydroxychalcone | Target | IC50 (µM) | Reference |
| Butein | COX-2 | 40 (40% inhibition at 50 µM) | [4] |
| Chalcone Derivatives | COX-1 | < 25 | [5] |
| Chalcone Derivatives | COX-2 | 4.78 - 15.40 | [5] |
| Chalcone Derivatives | 5-LOX | Varies | [6] |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Trihydroxychalcone | Cytokine Inhibited | Cell Line | Comments | Reference |
| 2',4',4-Trihydroxy-3'-[2-hydroxy-7-methyl-3-methylene-6-octaenyl]chalcone | IL-6 | MG-63 | Potent inhibition | [7] |
| 2',4',4-Trihydroxy-3'-geranylchalcone | IL-6 | MG-63 | Potent inhibition | [7] |
| 2',4',4-Trihydroxy-3'-[6-hydroxy-3,7-dimethyl-2,7-octadienyl]chalcone | IL-6 | MG-63 | Potent inhibition | [7] |
| 2,2',4'-Trihydroxychalcone (TDC) | IL-17, IFN-γ, TNF-α | Colonic tissues | Significant inhibition | [8] |
| 2,2',5'-Trihydroxychalcone | TNF-α, IL-6 | BV2 microglia | Selective inhibition | [4] |
Key Signaling Pathways in Anti-inflammatory Action
Trihydroxychalcones exert their anti-inflammatory effects by modulating several key signaling pathways. The most prominent among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by trihydroxychalcones.
Caption: Modulation of MAPK signaling pathways by trihydroxychalcones.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of the anti-inflammatory effects of trihydroxychalcones.
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test trihydroxychalcone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (typically 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
-
Enzyme Source: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) and 5-LOX (from potato tubers or human recombinant) are used.
-
Assay Principle (COX): The assay measures the peroxidase activity of COX. The enzyme is incubated with arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The oxidation of the chromogenic substrate is monitored spectrophotometrically.
-
Assay Principle (5-LOX): The assay measures the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid. The increase in absorbance at 234 nm due to the formation of conjugated dienes is monitored.
-
Inhibition Measurement: The test trihydroxychalcone is pre-incubated with the enzyme before the addition of the substrate. The reaction rate is measured in the presence and absence of the inhibitor.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 macrophages or other relevant cell types are treated with the trihydroxychalcone and then stimulated with LPS.
-
Cytokine Quantification: The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are determined from a standard curve, and the percentage of inhibition by the trihydroxychalcone is calculated.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory potential of trihydroxychalcones involves a series of in vitro and in vivo experiments.
Caption: General workflow for assessing anti-inflammatory activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chalcones isolated from Angelica keiskei and their inhibition of IL-6 production in TNF-α-stimulated MG-63 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4,5,4'-Trihydroxychalcone as a Promising Lead Compound for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4,5,4'-Trihydroxychalcone as a potential lead compound in drug discovery. While direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related trihydroxychalcone analogues to build a strong case for its validation. We present comparative data, detailed experimental protocols for its evaluation, and illustrative diagrams of potential mechanisms of action.
Introduction to Chalcones in Drug Discovery
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The specific hydroxylation patterns on the aromatic rings play a crucial role in their biological activity, making trihydroxychalcones a particularly interesting group for investigation.
Comparative Analysis of Trihydroxychalcones
To contextualize the potential of this compound, this section compares its biological activities with other well-studied trihydroxychalcone isomers. The data presented below is collated from various in vitro studies on cancer and inflammatory cell lines.
Table 1: Anticancer Activity of Trihydroxychalcone Isomers
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 2,2′,4′-Trihydroxychalcone | A549 (Human Lung Cancer) | CCK-8 | 19.86 ± 2.33 (72h) | [1] |
| 4,4'-Dihydroxychalcone | T47D (Human Breast Cancer) | MTT | 62.20 ± 1 (48h) | [2] |
| 4'-Hydroxychalcone | K562 (Human Leukemia) | Luciferase Reporter | 30 |
Table 2: Anti-inflammatory Activity of Hydroxychalcones
| Compound | Cell Line | Assay | Target | IC50 Value (µM) | Reference |
| 4'-Hydroxychalcone | K562 (Human Leukemia) | Luciferase Reporter | NF-κB | 30 | |
| 2',5'-Dihydroxychalcone | Rat Peritoneal Mast Cells | β-glucuronidase/histamine release | Degranulation | - | [3] |
Experimental Protocols for Validation
To facilitate the validation of this compound, detailed protocols for key biological assays are provided below.
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or T47D) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the existing medium in the wells with the medium containing the different concentrations of the chalcone. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of MTT solution (5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well. Incubate for 4-6 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 550-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[5]
This protocol is used to determine the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Principle: This assay often utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.
Procedure:
-
Cell Transfection: Transfect a suitable cell line (e.g., K562 or HEK293) with a plasmid containing a luciferase reporter gene driven by an NF-κB promoter.
-
Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
NF-κB Activation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for an additional 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of NF-κB inhibition for each concentration of the chalcone relative to the TNF-α-treated control. Determine the IC50 value for NF-κB inhibition.
Visualizing Potential Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the potential signaling pathways that this compound may modulate and a suggested experimental workflow for its validation.
Caption: Potential anticancer signaling pathway of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Proposed experimental workflow for validating this compound.
Conclusion and Future Directions
The available evidence from related trihydroxychalcone compounds strongly suggests that this compound holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its potential to modulate key signaling pathways, such as PI3K/AKT/mTOR and NF-κB, warrants a thorough investigation.
The immediate next steps should focus on the chemical synthesis of this compound, followed by a comprehensive in vitro evaluation using the protocols outlined in this guide. Direct comparative studies against established drugs and other chalcone analogues will be crucial in determining its therapeutic potential and positioning it for further preclinical development. The systematic approach presented here provides a solid framework for the scientific community to unlock the full potential of this promising natural product scaffold.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,5,4'-Trihydroxychalcone: A Guide for Laboratory Professionals
The proper disposal of 4,5,4'-Trihydroxychalcone is critical to ensure laboratory safety and environmental protection. As a member of the chalcone family of compounds, it should be handled as a potentially hazardous chemical. This guide provides detailed procedures for its safe disposal, in line with general laboratory chemical waste management principles.
Hazard Profile and Safety Precautions
Summary of Potential Hazards (Based on Structurally Similar Chalcones)
| Hazard Statement | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Specific target organ toxicity - single exposure |
| Harmful if Swallowed | Acute toxicity, Oral (Category 4) |
This data is extrapolated from safety data sheets for similar chalcone compounds and should be used as a precautionary guideline.
Proper Disposal Procedures
Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash.[2][3][4] All waste containing this compound must be treated as hazardous chemical waste and collected for disposal by a certified hazardous waste management provider.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and chemically compatible container.[3][5]
-
For solutions containing this compound, use a separate, clearly labeled, and sealed container. Do not mix with incompatible waste streams.[5][6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
Ensure the SAA is a secondary containment area to prevent the spread of spills.
-
Store incompatible chemicals separately to prevent dangerous reactions.[5] For example, keep it away from strong oxidizing agents.[1]
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until all residues have been removed.
-
If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent.[2][6] The rinsate from this process must be collected as hazardous waste.[2][6]
-
Once properly decontaminated, deface or remove the original label from the empty container before disposing of it as non-hazardous waste.[2]
-
-
Spill Management:
-
In case of a spill, prevent the powder from becoming airborne.
-
Carefully sweep up the solid material or use an inert absorbent material for solutions.[7]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Wash the spill area thoroughly.
-
-
Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months as long as accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
Essential Safety and Operational Guide for Handling 4,5,4'-Trihydroxychalcone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4,5,4'-Trihydroxychalcone. The following procedures are based on the known hazards of similar hydroxychalcone compounds and are intended to ensure the safe handling, use, and disposal of this substance.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Goggles should provide chemical splash protection.[5] A face shield offers broader protection from splashes.[5][6] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][7] Ensure gloves are unlined and of adequate thickness.[6][7] Regularly inspect for and replace any damaged gloves. |
| Protective Clothing | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, chemical-resistant coveralls should be worn over work clothes.[5] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | To be used in case of insufficient ventilation or when handling large quantities that may generate dust.[3] A half-face cartridge respirator with organic vapor cartridges is a suitable option.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Engineering Controls:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
3. Handling and Experimental Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid all direct contact with the compound. Do not touch the substance with bare hands.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The collected waste must be disposed of through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
